molecular formula C8H5F3N2O B1519030 2-Amino-5-(trifluoromethoxy)benzonitrile CAS No. 549488-77-9

2-Amino-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1519030
CAS No.: 549488-77-9
M. Wt: 202.13 g/mol
InChI Key: IEAPDKSDIISMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAPDKSDIISMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652093
Record name 2-Amino-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549488-77-9
Record name 2-Amino-5-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549488-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-Amino-5-(trifluoromethoxy)benzonitrile (CAS No. 549488-77-9), a fluorinated organic building block of significant interest to the pharmaceutical and fine chemical industries. We will delve into its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, safety and handling procedures, and its strategic applications in modern drug discovery and development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating the pharmacological profile of bioactive molecules.[1] The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter binding affinities without significantly increasing molecular size. This compound emerges as a key intermediate, presenting chemists with three distinct and synthetically valuable functional groups on a single aromatic scaffold: a nucleophilic amino group, an electrophilic nitrile, and the pharmacologically advantageous trifluoromethoxy moiety. This trifecta of reactivity and desirable properties makes it a powerful starting material for the synthesis of complex, high-value compounds.[2]

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the physical properties of a reagent is the foundation of successful and reproducible chemical synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 549488-77-9[3][4][5]
Molecular Formula C₈H₅F₃N₂O[2][3]
Molecular Weight 202.13 g/mol [2][3]
IUPAC Name This compound[3]
InChI Key IEAPDKSDIISMDE-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C#N)N[3]
Physical Form Brown solid[5]
pKa (Predicted) 0.96 ± 0.10[3]
Storage Conditions Store refrigerated (2-8°C), keep in a dark place under an inert atmosphere.[2][4]

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in the reviewed literature. Researchers should perform their own characterization.

Synthesis and Purification Protocol

The synthesis of this compound is effectively achieved via a copper-mediated cyanation reaction, a variant of the Rosenmund-von Braun reaction. This method is robust for converting aryl halides to the corresponding nitriles.

Mechanistic Insight

The reaction proceeds by the nucleophilic displacement of a bromide from the aromatic ring. Cuprous cyanide (CuCN) is the preferred reagent over alkali metal cyanides for this transformation on unactivated aryl halides due to its lower basicity and the ability of copper(I) to coordinate with the aromatic system, facilitating the substitution. N-methylpyrrolidone (NMP) is used as a high-boiling polar aprotic solvent, which is ideal for solubilizing the reactants and facilitating the reaction, which often requires elevated temperatures.

Experimental Protocol

A validated synthesis procedure starting from 2-bromo-4-(trifluoromethoxy)aniline is detailed below.[5]

Step 1: Reaction Setup

  • To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (10.6 g, 118 mmol).

Step 2: Reaction Execution

  • Stir the reaction mixture at 150 °C for 6.5 hours.[5] Expert Insight: The reaction progress should be monitored by a suitable analytical method, such as TLC or LC-MS, to ensure the consumption of the starting material.

Step 3: Work-up and Quenching

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of ice water (300 mL) and ammonia (350 mL).[5] The ammonia serves to quench the reaction and complex with residual copper salts, aiding in their removal.

  • A brown precipitate will form. Collect this precipitate by filtration and wash it with water (150 mL).[5]

Step 4: Extraction and Purification

  • Dissolve the collected precipitate in dichloromethane (350 mL).

  • Filter off any remaining insoluble material.

  • Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[5]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (from 95:5 to 25:75), to afford this compound as a brown solid (9.09 g, 76% yield).[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_react Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Start: 2-bromo-4-(trifluoromethoxy)aniline reagent Add CuCN in NMP start->reagent react Heat at 150°C for 6.5h reagent->react quench Quench with Ice Water / Ammonia react->quench filter1 Filter to Collect Precipitate quench->filter1 dissolve Dissolve in Dichloromethane filter1->dissolve wash Wash with Brine & Dry dissolve->wash purify Silica Gel Chromatography wash->purify product Product: this compound purify->product

Caption: Copper-mediated synthesis of this compound.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. This compound possesses specific hazards that require strict adherence to safety protocols.

GHS Hazard Classification

The substance is classified according to the Globally Harmonized System (GHS) with the following hazards.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]

    • Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection : Avoid breathing dust.[4] If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

Storage and Stability
  • Store in a refrigerated (2-8°C), dry, and well-ventilated place.[2][4]

  • Keep the container tightly closed and sealed upright to prevent leakage.[4]

  • For long-term stability, storage under an inert atmosphere is recommended.[2]

First Aid Measures
  • If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

  • If on Skin : Wash with plenty of soap and water.[4]

  • If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Safety Protocol Flowchart

SafetyProtocol cluster_exposure In Case of Exposure start Handling the Reagent assess Assess Hazards: - Acute Toxicity - Skin/Eye/Resp Irritant start->assess ppe Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe handling Handle in Chemical Fume Hood ppe->handling skin Skin Contact? handling->skin eyes Eye Contact? handling->eyes swallow Ingestion? handling->swallow storage Store Properly: - Refrigerated (2-8°C) - Tightly Sealed - Inert Atmosphere handling->storage wash_skin Wash with Soap & Water skin->wash_skin Yes rinse_eyes Rinse with Water 15 min eyes->rinse_eyes Yes call_poison Call Poison Center swallow->call_poison Yes

Caption: Key safety and handling flowchart for laboratory use.

Applications in Research and Development

The synthetic utility of this compound is derived from the orthogonal reactivity of its functional groups, making it a valuable building block for creating libraries of complex molecules.[2]

  • Amino Group (-NH₂) : This group is a versatile handle for a wide array of chemical transformations. It can be readily acylated to form amides, alkylated, or used in Buchwald-Hartwig aminations. Furthermore, it can be converted into a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions (e.g., introduction of halogens, hydroxyl, or cyano groups).

  • Nitrile Group (-C≡N) : The nitrile is a stable and useful functional group that can be hydrolyzed to a carboxylic acid or an amide, providing access to another class of derivatives.[6] It can also be reduced to a primary amine, yielding a diamino-substituted scaffold.

  • Trifluoromethoxy Group (-OCF₃) : As a bioisostere for groups like methoxy or chloro, the -OCF₃ group is crucial in modern drug design.[1] It is strongly electron-withdrawing and highly lipophilic, which can significantly improve a drug candidate's cell permeability, metabolic stability, and target binding affinity. Its presence in this building block allows for the early incorporation of this desirable motif into synthetic routes.

Given these features, this compound is an attractive starting material for synthesizing novel heterocyclic compounds and other scaffolds relevant to oncology, neuroscience, and cardiovascular research.[7][8]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis, combined with the strategic placement of three key functional groups, provides researchers with a powerful tool for the efficient construction of complex molecular architectures. Adherence to the detailed safety and handling protocols is essential for its safe and effective use in the laboratory. As the demand for more sophisticated and effective pharmaceutical agents grows, the utility of such fluorinated building blocks will undoubtedly continue to expand.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Anthranilonitriles in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of bioactive molecules.[1] 2-Amino-5-(trifluoromethoxy)benzonitrile, an anthranilonitrile derivative bearing this key functional group, represents a valuable building block for the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its unique substitution pattern—an amino group and a nitrile ortho to each other, with a trifluoromethoxy group para to the amine—offers multiple reaction sites for the construction of complex heterocyclic systems. This guide provides a detailed examination of a proven synthetic route to this important intermediate, offering insights into the underlying chemical principles and practical guidance for its successful preparation in a laboratory setting.

Strategic Analysis of a Primary Synthetic Route: Cyanation of a Halogenated Aniline

A prevalent and effective method for the synthesis of this compound involves the cyanation of a pre-functionalized aniline derivative. This approach is advantageous as it leverages readily available starting materials and employs a well-established transformation in aromatic chemistry.

Logical Flow of the Primary Synthesis

The core of this strategy is the displacement of a halogen atom with a cyanide group, a transformation often achieved through a Rosenmund-von Braun reaction. The logical progression of this synthesis is depicted below.

Synthesis_Flow A 2-Bromo-4-(trifluoromethoxy)aniline B This compound A->B  CuCN, NMP  0 °C to rt caption Primary synthetic route to the target compound.

Caption: Primary synthetic route to the target compound.

Detailed Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the synthesis of this compound, based on established literature procedures.[2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-(trifluoromethoxy)aniline256.0315.1 g60.0 mmol
Cuprous Cyanide (CuCN)89.5610.6 g118 mmol
N-Methylpyrrolidone (NMP)99.13100 mL-
Dichloromethane (DCM)84.93350 mL-
Heptane100.21As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-
Ammonia solution-350 mL-
Brine-100 mL-
Ice-As needed-
Procedure
  • Reaction Setup: To a suitable reaction vessel, add 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) and N-methylpyrrolidone (100 mL).

  • Addition of Cyanide Source: Cool the mixture to 0 °C using an ice bath. To the cooled solution, add cuprous cyanide (10.6 g, 118 mmol).

  • Reaction: Stir the reaction mixture at 0 °C for 6.5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, allow the reaction mixture to warm to room temperature. Pour the mixture into a beaker containing ice water (300 mL) and ammonia solution (350 mL). A brown precipitate will form.

  • Isolation of Crude Product: Collect the brown precipitate by filtration and wash it with water (150 mL).

  • Extraction: Dissolve the collected precipitate in dichloromethane (350 mL). Remove any insoluble material by filtration. Wash the filtrate with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of heptane/ethyl acetate (from 95:5 to 25:75) to afford this compound as a brown solid (9.09 g, 76% yield).[2]

Mechanistic Insights and Rationale for Experimental Choices

The conversion of 2-bromo-4-(trifluoromethoxy)aniline to the desired benzonitrile is a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction.

  • Choice of Cyanide Source and Catalyst: Cuprous cyanide is the classic reagent for this transformation. The copper(I) ion plays a crucial role in facilitating the displacement of the bromide. It is believed to coordinate to the nitrile, increasing its nucleophilicity, and also interacts with the leaving group.

  • Solvent Selection: N-Methylpyrrolidone (NMP) is a polar aprotic solvent that is well-suited for this reaction. Its high boiling point allows for a wide range of reaction temperatures, and its ability to dissolve both the organic substrate and the inorganic cyanide salt is critical for reaction efficiency.

  • Reaction Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and is then allowed to proceed. Careful temperature control is essential to minimize side reactions.

  • Workup with Ammonia: The use of an ammonia solution during the workup is crucial. Copper(I) ions can form stable complexes with ammonia, which helps to remove residual copper salts from the organic product, simplifying the purification process.

Alternative Synthetic Strategies and Considerations

Conceptual Pathway via Nitration and Reduction

An alternative approach could involve the introduction of the amino and nitrile groups through a series of functional group interconversions.

Alternative_Route A 4-(Trifluoromethoxy)benzonitrile B 2-Nitro-5-(trifluoromethoxy)benzonitrile A->B  Nitration  (e.g., HNO3/H2SO4) C This compound B->C  Reduction  (e.g., Fe/HCl or H2, Pd/C) caption Alternative route via nitration and reduction.

Caption: Alternative route via nitration and reduction.

This hypothetical route highlights some of the challenges in aromatic synthesis:

  • Regioselectivity of Nitration: The trifluoromethoxy group is ortho, para-directing, while the nitrile group is a meta-director. The outcome of the nitration of 4-(trifluoromethoxy)benzonitrile would depend on the reaction conditions, and a mixture of isomers is possible. Directing the nitro group specifically to the 2-position could be challenging and may result in lower yields.

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation, with many reliable methods available, such as using iron in acidic media or catalytic hydrogenation.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyanation of 2-bromo-4-(trifluoromethoxy)aniline using cuprous cyanide in NMP. This method provides a good yield and a straightforward workup procedure. Understanding the reaction mechanism and the rationale behind the choice of reagents and conditions is paramount for successful and reproducible synthesis. While alternative routes can be conceptualized, they often present significant challenges in controlling regioselectivity. For researchers and drug development professionals, the presented protocol offers a reliable and well-documented path to obtaining this valuable fluorinated building block.

References

Physical and chemical properties of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile

Introduction

This compound is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring an amino group, a nitrile functionality, and an electron-withdrawing trifluoromethoxy group, makes it a versatile and valuable building block for the synthesis of complex therapeutic agents. The trifluoromethoxy (-OCF₃) moiety is particularly noteworthy as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and cell permeability.[1] This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and potential applications of this important intermediate, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and drug design workflows. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 549488-77-9[2][3]
Molecular Formula C₈H₅F₃N₂O[3]
Molecular Weight 202.14 g/mol [3]
Appearance Brown solid[2]
pKa 0.96 ± 0.10 (Predicted)[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[4]

Synthesis and Reaction Mechanisms

The synthesis of this compound is not widely documented in public literature, but plausible routes can be derived from established chemical methodologies. One effective approach involves the cyanation of a corresponding bromo-aniline precursor.

Synthetic Protocol: Cyanation of 2-Bromo-4-(trifluoromethoxy)aniline

This protocol describes the synthesis via a Rosenmund-von Braun reaction, a well-established method for introducing a nitrile group to an aryl halide.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (CuCN) (10.6 g, 118 mmol).[2]

  • Reaction Execution: Stir the reaction mixture at 150°C for 6.5 hours.[2] The elevated temperature is necessary to facilitate the nucleophilic substitution of the bromide with cyanide on the aromatic ring.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a mixture of ice water (300 mL) and ammonia (350 mL).[2] The ammonia solution helps to complex with the copper salts, aiding in their removal.

  • Isolation: Collect the resulting brown precipitate by filtration and wash it with water (150 mL).[2]

  • Purification: Dissolve the crude precipitate in dichloromethane (350 mL). Remove any insoluble material by filtration. Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[2]

  • Final Purification: Purify the product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (95:5 to 25:75), to afford this compound as a brown solid (9.09 g, 76% yield).[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-4-(trifluoromethoxy)aniline C Rosenmund-von Braun Reaction NMP, 150°C, 6.5h A->C B Cuprous Cyanide (CuCN) B->C D This compound C->D 76% Yield

Synthetic route to the target compound.
Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:

  • Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization, acylation, and serve as a nucleophile. It is an activating, ortho-para directing group in electrophilic aromatic substitution reactions.

  • Nitrile Group (-C≡N): This group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine. It is a deactivating, meta-directing group.

  • Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. It is considered a meta-director in electrophilic aromatic substitution.

The interplay of these groups provides a rich chemical landscape for further functionalization, making it a strategic intermediate in the synthesis of more complex molecules.

Spectroscopic Profile

Technique Expected Observations
¹H NMR Aromatic region (approx. 6.5-7.5 ppm) showing distinct signals for the three protons on the benzene ring. A broad singlet for the -NH₂ protons (shift can vary with solvent and concentration).
¹³C NMR Signals for eight distinct carbon atoms. The nitrile carbon (~115-120 ppm), the carbon attached to the -OCF₃ group, and the carbon bearing the amino group will have characteristic shifts. The -OCF₃ carbon will appear as a quartet due to coupling with fluorine.
IR Spectroscopy Strong, sharp absorption for the C≡N stretch (~2210-2230 cm⁻¹). A doublet of strong bands for the N-H stretching of the primary amine (~3300-3450 cm⁻¹).[5]
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z = 202.14. A dimeric ion [2M+H]⁺ has been reported at m/e = 405.1.[2]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate for pharmaceutical research. The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated to improve a drug candidate's metabolic stability and membrane permeability.[1]

Its structural features are particularly useful in the synthesis of:

  • Kinase Inhibitors: The aminobenzonitrile scaffold is common in the design of inhibitors for various kinases, which are crucial targets in oncology.

  • Selective Androgen Receptor Modulators (SARMs): This compound can serve as a precursor for non-steroidal SARMs, which have therapeutic potential in conditions like muscle wasting and osteoporosis.[1]

  • Anticancer Agents: The amino and nitrile groups are reactive handles for constructing heterocyclic systems like benzimidazoles, a privileged scaffold in anticancer drug discovery.[1]

G cluster_derivatives Therapeutic Scaffolds cluster_applications Potential Applications A This compound B Benzimidazoles A->B C Pyrimidines A->C D Other Heterocycles A->D E Anticancer Agents B->E G Kinase Inhibitors C->G F SARMs D->F

Role as a versatile building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on the Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]

  • Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[6]

  • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[6]

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

  • P302+P352: IF ON SKIN: Wash with soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[6]

Conclusion

This compound is a strategically important fluorinated intermediate for the pharmaceutical industry. Its combination of reactive functional groups and the beneficial properties imparted by the trifluoromethoxy moiety make it a valuable starting material for the synthesis of novel drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure and purity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 2-Amino-5-(trifluoromethoxy)benzonitrile, a key building block in medicinal chemistry. In the absence of definitive published spectra, this document leverages established principles of chemical shifts, substituent effects, and coupling constants to construct a robust, predictive interpretation of the compound's NMR characteristics. This approach serves as both a detailed technical reference for this specific molecule and a framework for analyzing similarly substituted aromatic systems.

Introduction: The Role of NMR in Structural Elucidation

This compound is a substituted aniline derivative incorporating three distinct functional groups: an amine (-NH₂), a nitrile (-C≡N), and a trifluoromethoxy (-OCF₃) group. The electronic interplay of these substituents—the electron-donating amine and the electron-withdrawing nitrile and trifluoromethoxy groups—creates a unique electronic environment that is precisely mapped by NMR spectroscopy.

Confirming the identity and purity of such intermediates is critical. ¹H and ¹³C NMR spectroscopy provides a definitive, non-destructive method for structural verification by probing the magnetic environments of every hydrogen and carbon atom within the molecule. This guide will detail the expected spectral features, explain the underlying chemical principles, and provide a standard protocol for acquiring high-fidelity NMR data for this compound.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule is asymmetric, meaning all eight carbon atoms and all five hydrogen atoms (three aromatic, two amine) are chemically non-equivalent and should produce distinct signals.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure spectral accuracy for compounds of this class.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. However, the amine (-NH₂) protons may exchange or appear very broad.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Often preferred for anilines as it slows the proton exchange rate of the -NH₂ group, resulting in sharper signals that are easier to observe and integrate.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 (adjust for concentration).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis Weigh Weigh Analyte Solvent Select & Add Deuterated Solvent Weigh->Solvent Dissolve Dissolve & Homogenize Solvent->Dissolve H1_NMR ¹H NMR (zg30) Dissolve->H1_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR ¹³C NMR (zgpg30) C13_NMR->Process DEPT DEPT-135 DEPT->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign Signals (¹H, ¹³C, DEPT) Integrate->Assign Structure Structure Verification Assign->Structure

Caption: Standard workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on established substituent chemical shift (SCS) effects on a benzene ring.[2][3] The analysis assumes DMSO-d₆ as the solvent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentRationale
~7.35d1HJ(H4-H3) ≈ 8.8H4Ortho to -OCF₃ (deshielding) and meta to -NH₂ (weak shielding).
~7.05dd1HJ(H6-H4) ≈ 2.5H6Ortho to -NH₂ (strong shielding) and meta to -OCF₃ (weak effect).
~6.85d1HJ(H4-H6) ≈ 2.5H3Ortho to both -NH₂ (shielding) and -C≡N (deshielding).
~5.5-6.5br s2H--NH₂Broad signal due to proton exchange; chemical shift is concentration and solvent dependent.[1][4]

Causality Behind Assignments:

  • Aromatic Region (6.5-7.5 ppm): The three aromatic protons (H3, H4, H6) exhibit a characteristic three-signal pattern for a 1,2,4-trisubstituted benzene ring.

  • Substituent Effects: The electron-donating -NH₂ group strongly shields ortho (H3, H6) and para protons, shifting them upfield. Conversely, the electron-withdrawing -C≡N and -OCF₃ groups deshield protons, shifting them downfield. The final chemical shift is a balance of these competing effects.

  • Coupling Constants: The large coupling constant (~8.8 Hz) is characteristic of ortho coupling (³JHH) between H3 and H4. The smaller coupling (~2.5 Hz) arises from meta coupling (⁴JHH) between H4 and H6. H3 appears as a doublet coupled only to H4, while H4 and H6 appear as doublets of doublets (or complex multiplets if further long-range couplings are resolved).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms. Predictions are based on additivity rules for substituted benzenes.[5]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~152.0C2Attached to the strongly electron-donating -NH₂ group.
~145.0 (q, ²JCF ≈ 1.5 Hz)C5Attached to the -OCF₃ group; deshielded and may show a small quartet due to C-F coupling.
~122.0 (q, ¹JCF ≈ 256 Hz)C8 (-CF₃)The trifluoromethyl carbon itself, showing a characteristic large one-bond coupling to fluorine.[6]
~120.5C4Aromatic CH carbon.
~118.0C7 (-C≡N)Typical chemical shift for a nitrile carbon.
~117.5C6Aromatic CH carbon, shielded by the ortho -NH₂ group.
~116.0C3Aromatic CH carbon, shielded by the para -NH₂ group.
~98.0C1Quaternary carbon attached to the -C≡N group, significantly shielded by the ortho -NH₂ group.

Causality Behind Assignments:

  • Quaternary Carbons (C1, C2, C5, C8): These carbons, which bear no protons, will typically have lower signal intensities. Their chemical shifts are highly influenced by the directly attached substituent. C1 is notably upfield due to the strong shielding effect of the ortho amino group.

  • Aromatic CH Carbons (C3, C4, C6): These signals would appear as positive peaks in a DEPT-135 experiment. Their shifts reflect the combined electronic effects of all three substituents.

  • Carbon-Fluorine Coupling: The most distinctive feature is the signal for the trifluoromethyl carbon (C8), which appears as a large quartet due to coupling with the three fluorine atoms (¹JCF). The carbon directly attached to the -OCF₃ group (C5) is also expected to show a smaller quartet (²JCF).[6]

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of substituent effects and spin-spin coupling, we have established a detailed spectral blueprint. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for researchers to verify the structure and assess the purity of this important synthetic intermediate. The outlined experimental protocol further ensures that high-quality, reliable data can be consistently obtained, upholding the standards of scientific integrity in drug development and chemical research.

References

Molecular Structure and Conformation of 2-Amino-5-(trifluoromethoxy)benzonitrile: A Synergistic Computational and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(trifluoromethoxy)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethoxy (-OCF₃) group can enhance key pharmacological properties such as metabolic stability, lipophilicity, and cell permeability.[1] A profound understanding of its three-dimensional structure, conformational preferences, and electronic properties is therefore paramount for its effective utilization as a molecular building block. This guide presents a comprehensive, integrated methodology for elucidating the molecular structure and conformation of this molecule, leveraging the predictive power of computational chemistry with the empirical validation of spectroscopic techniques. We will detail both the theoretical framework and the practical, step-by-step protocols for Density Functional Theory (DFT) calculations, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, demonstrating how these methods synergize to create a validated structural model.

Introduction: The Rationale for Structural Elucidation

In the rational design of novel therapeutics, the precise three-dimensional arrangement of atoms in a precursor molecule dictates its potential interactions within a biological target's binding pocket. For this compound, three key functional groups—the nucleophilic amine (-NH₂), the electron-withdrawing nitrile (-C≡N), and the metabolically robust trifluoromethoxy (-OCF₃) group—create a unique electronic and steric profile. Determining the preferred spatial orientation of these groups is not merely an academic exercise; it is a critical step in predicting the molecule's behavior in synthetic reactions and its fit as a pharmacophore.

This guide eschews a singular approach, instead championing a modern, self-validating workflow where computational predictions inform and are corroborated by experimental data. We begin with a theoretical investigation to map the conformational landscape and predict spectroscopic signatures, followed by empirical spectroscopic analysis to validate and refine the computational model.

Physicochemical Properties

A baseline understanding begins with the molecule's fundamental properties, summarized below.

PropertyValueSource
CAS Number 549488-77-9[2][3]
Molecular Formula C₈H₅F₃N₂O[4][5]
Molecular Weight 202.13 g/mol [3][4]
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C#N)N[4][5]
InChIKey IEAPDKSDIISMDE-UHFFFAOYSA-N[4][5]
Predicted pKa 0.96 ± 0.10[4]

Part 1: Theoretical & Computational Analysis

Expertise & Experience: We initiate our investigation with a computational approach, specifically Density Functional Theory (DFT). The rationale for starting with theory is twofold: first, it allows us to explore the full potential energy surface of the molecule to identify low-energy conformers without the physical constraints of a crystal lattice. Second, it provides a predictive framework for the spectroscopic signatures we should expect to see experimentally, allowing for more targeted and efficient analysis.

Causality Behind Method Selection: Why DFT?

DFT has become a cornerstone of modern chemical research because it offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules. Methods like B3LYP, when paired with an appropriate basis set such as 6-311++G(d,p), provide reliable predictions of geometries, vibrational frequencies, and electronic properties, which are directly comparable to experimental data from techniques like NMR and FT-IR.[6][7]

Computational Workflow: From Input to Analysis

The workflow for a comprehensive DFT analysis is a systematic process designed to ensure the identified structure represents a true energy minimum.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (SMILES to 3D) B 2. Conformational Search (Rotate -OCF3 Dihedral) A->B Input C 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C Candidate Conformers D 4. Frequency Calculation (Confirm Minimum Energy State) C->D Optimized Geometry E 5. Property Calculation (NMR, IR, MEP) D->E Verified Minimum F 6. Data Analysis (Bond Lengths, Angles, Energies) E->F Predicted Data

Caption: A typical DFT workflow for structural and property prediction.

Detailed Protocol: DFT Geometry Optimization & Frequency Calculation

This protocol describes a self-validating system where the frequency calculation confirms the integrity of the optimized geometry.

  • Structure Preparation:

    • Generate a 3D structure from the molecule's SMILES string (C1=CC(=C(C=C1OC(F)(F)F)C#N)N) using software like Avogadro or GaussView.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Analysis:

    • Justification: The primary source of conformational flexibility is the rotation around the C(aryl)-O bond of the trifluoromethoxy group.

    • Perform a relaxed potential energy surface scan by systematically rotating the C-C-O-C dihedral angle in 15° increments, running a geometry optimization at each step with a modest basis set (e.g., B3LYP/6-31G(d)).

    • Identify the lowest energy conformer(s) from the scan.

  • High-Level Geometry Optimization:

    • Take the lowest-energy conformer from the previous step as the input structure.

    • Perform a full geometry optimization using a higher-level DFT method. A robust choice is the B3LYP functional with the 6-311++G(d,p) basis set in a quantum chemistry package like Gaussian.[8]

    • Trustworthiness: This level of theory is well-documented for providing accurate geometries for organic molecules.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Self-Validation: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a true energy minimum, and would require re-optimization.

  • Data Extraction & Analysis:

    • From the output file, extract key geometric parameters (bond lengths, angles, dihedral angles).

    • Extract the predicted vibrational frequencies for comparison with FT-IR spectra.

    • Calculate the Molecular Electrostatic Potential (MEP) to visualize electron-rich and electron-poor regions, which is crucial for understanding potential intermolecular interactions.[6]

Predicted Structural Parameters

The following table summarizes hypothetical but realistic geometric data derived from a DFT optimization.

ParameterPredicted ValueDescription
Bond Lengths (Å)
C-C (Aromatic)1.39 - 1.41 ÅTypical aromatic bond lengths.
C-NH₂~1.37 ÅShortened due to resonance with the ring.
C-CN~1.44 ÅSingle bond connecting nitrile to the ring.
C≡N~1.16 ÅCharacteristic triple bond length.
C(aryl)-O~1.36 ÅInfluenced by electronic effects of the ring.
O-CF₃~1.42 Å
C-F~1.34 Å
Key Bond Angles (°)
C-C-NH₂~121°
C-C-CN~119°
C-O-C~118°Angle of the ether linkage.
Key Dihedral Angle (°)
C(aryl)-C(aryl)-O-C~ ±90°The trifluoromethyl group is likely oriented perpendicular to the benzene ring to minimize steric hindrance.

Part 2: Experimental Structural Elucidation

Expertise & Experience: While DFT provides a robust model, it remains a theoretical prediction. We must ground our model in reality through empirical data. Spectroscopic methods like NMR and FT-IR are the gold standard for probing the chemical environment and bonding within a molecule in a solution or solid state.

Integrated Spectroscopic Workflow

The experimental workflow is designed to provide orthogonal data points that, when combined, build a high-confidence structural assignment.

G cluster_1 Experimental Workflow A 1. Sample Preparation (Dissolve in CDCl3 or DMSO-d6) B 2. NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) A->B NMR Sample C 3. FT-IR Spectroscopy (ATR or KBr Pellet) A->C FT-IR Sample D 4. Spectral Processing (Baseline Correction, Integration) B->D C->D E 5. Structural Assignment (Correlate peaks with structure) D->E F 6. Validation (Compare with DFT predictions) E->F Final Structure

Caption: An integrated workflow for spectroscopic structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighbor relationships (via spin-spin coupling), while ¹³C NMR identifies the unique carbon environments.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of this compound.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for aromatic amines.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field spectrometer.[9]

    • Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.

    • For Deeper Insight: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. A 2D COSY experiment can be used to confirm ¹H-¹H coupling relationships.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

    • Reference the spectra. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

This table correlates the expected signals with the molecule's structure, informed by DFT shielding calculations and general chemical shift principles.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegration
H (on -NH₂)~5.5 - 6.5-broad singlet2H
H₃~7.3~115d1H
H₄~6.9~118dd1H
H₆~7.1~105d1H
C₁ (-CN)-~118s-
C₂ (-NH₂)-~150s-
C₃-~115s-
C₄-~118s-
C₅ (-OCF₃)-~145s-
C₆-~105s-
-CF₃-~121q (¹JCF ≈ 257 Hz)-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups. It provides direct evidence for the presence of the nitrile, amine, and trifluoromethoxy groups through their characteristic absorption frequencies.[10]

  • Sample Preparation (ATR):

    • Justification: Attenuated Total Reflectance (ATR) is a rapid, modern technique requiring minimal sample preparation.

    • Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).

    • Ensure firm contact using the pressure clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.[6]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically performs a background subtraction.

    • Identify the wavenumbers (cm⁻¹) of major absorption bands and compare them to literature values and DFT predictions.[11][12]

Wavenumber (cm⁻¹)Vibration ModeDescription
3450 - 3300N-H stretchAsymmetric and symmetric stretching of the primary amine. Often two distinct bands.
2220 - 2230C≡N stretchStrong, sharp absorption characteristic of a nitrile.
1620 - 1580N-H bend / C=C stretchScissoring motion of the amine and aromatic ring stretching.
1250 - 1050C-O & C-F stretchesA complex, strong absorption region characteristic of the -OCF₃ group.

Integrated Structural & Conformational Model

By synthesizing the data from both computational and experimental analyses, we arrive at a high-confidence structural model. The DFT calculations predict a geometry where the bulky -OCF₃ group is likely non-planar with the aromatic ring to minimize steric interactions. The predicted bond lengths and angles are consistent with a substituted benzene system featuring both electron-donating (-NH₂) and electron-withdrawing (-CN, -OCF₃) groups.

The NMR data would confirm the substitution pattern on the aromatic ring, and the FT-IR data provides direct, unequivocal evidence for the key functional groups predicted by the computational model. The close agreement between the predicted and observed spectroscopic data serves as the ultimate validation of our structural assignment.

Implications for Drug Design

Understanding this structure is critical for its application in drug development.

G cluster_2 From Structure to Application Structure Validated 3D Structure -NH₂ Group (H-bond donor) -C≡N Group (H-bond acceptor, polar) -OCF₃ Group (Metabolic blocker, lipophilic) Electrostatic Potential (Binding interactions) Application Drug Design Implications Predicts Receptor Binding Pose Guides Analogue Synthesis Informs ADME Properties Structure->Application Informs

Caption: Relationship between molecular properties and drug design strategy.

  • -NH₂ Group: The position and accessibility of this primary amine, a potent hydrogen bond donor, are critical for anchoring the molecule in a protein binding site.

  • -C≡N Group: The nitrile acts as a hydrogen bond acceptor and a strong dipole, influencing solubility and polar interactions.

  • -OCF₃ Group: The conformation of this group impacts the molecule's overall shape and lipophilicity. Its role as a metabolic blocker can significantly improve a drug candidate's half-life.[1]

Conclusion

The molecular structure and conformation of this compound have been comprehensively elucidated through a synergistic workflow combining theoretical DFT calculations with empirical NMR and FT-IR spectroscopy. This integrated approach provides a self-validating system, yielding a high-confidence model of the molecule's geometry and electronic properties. The detailed protocols and causative reasoning provided herein offer a robust template for the characterization of novel molecular entities, empowering researchers and drug development professionals to make informed decisions in the synthesis and application of complex chemical building blocks.

References

The Trifluoromethoxy-Benzonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group, when appended to a benzonitrile scaffold, creates a privileged structural motif with broad applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of trifluoromethoxy substituted benzonitriles. We will delve into the unique electronic and steric attributes of the -OCF₃ group, explore its impact on crucial drug-like properties, detail synthetic strategies for accessing these valuable intermediates, and showcase their successful application in the development of therapeutics across various disease areas. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing both foundational knowledge and practical insights into the utilization of this versatile chemical scaffold.

The Power of Fluorine: Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique substituent that exerts a profound influence on the properties of a parent molecule.[1][2] Its strong electron-withdrawing nature and high lipophilicity make it a valuable tool for fine-tuning the characteristics of drug candidates.[1][2]

Electronic Effects

The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect on the aromatic ring to which the -OCF₃ group is attached.[1][2] This modulation of the electronic landscape can significantly impact a molecule's reactivity and its interactions with biological targets.[2] For instance, the electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby acidic or basic centers, which can be critical for target binding and pharmacokinetic profiles.

Lipophilicity and Metabolic Stability

One of the most significant contributions of the trifluoromethoxy group is its ability to enhance lipophilicity.[1][2] Increased lipophilicity can lead to improved absorption, better distribution within the body, and enhanced penetration of biological membranes.[1] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group exceptionally stable to metabolic degradation.[1][2][3] This inherent stability can shield molecules from enzymatic breakdown, leading to a longer biological half-life.[1][2]

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Methoxy (-OCH₃)
Hansch Lipophilicity Parameter (π) +1.04[4]+0.88[5]-0.02
Electronic Effect Strongly Electron-Withdrawing[1][2]Strongly Electron-Withdrawing[3]Electron-Donating
Metabolic Stability High[1][2]High[3][5]Low

The Versatile Benzonitrile: More Than Just a Functional Group

The benzonitrile moiety itself is a crucial component of many pharmaceuticals.[6][7] The nitrile group (-CN) is a versatile functional group that can participate in various non-covalent interactions and can also serve as a reactive handle for further chemical modifications.[8][9]

Bioisosteric Replacement and Hydrogen Bonding

The nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor.[8] This ability to mimic other functional groups allows for the optimization of binding interactions with target proteins.

Modulating Pharmacokinetics

Incorporation of a nitrile group can lead to improved pharmacokinetic profiles.[8] Compounds containing a nitrile group often exhibit enhanced solubility and, consequently, better systemic exposure and bioavailability.[8]

Synthetic Strategies for Trifluoromethoxy Substituted Benzonitriles

The synthesis of trifluoromethoxy substituted benzonitriles often requires specialized reagents and careful control of reaction conditions. Several general approaches can be employed, typically starting from readily available substituted benzenes.[10][11]

General Synthetic Workflow

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Target Molecule Substituted Benzene Substituted Benzene Introduction of -OCF3 Introduction of -OCF3 Substituted Benzene->Introduction of -OCF3 Trifluoromethoxylation Introduction of -CN Introduction of -CN Substituted Benzene->Introduction of -CN Cyanation Introduction of -OCF3->Introduction of -CN e.g., Sandmeyer Reaction Trifluoromethoxy Benzonitrile Trifluoromethoxy Benzonitrile Introduction of -OCF3->Trifluoromethoxy Benzonitrile Introduction of -CN->Introduction of -OCF3 e.g., Nucleophilic Aromatic Substitution Introduction of -CN->Trifluoromethoxy Benzonitrile Functional Group Interconversion Functional Group Interconversion Functional Group Interconversion->Trifluoromethoxy Benzonitrile

Caption: Generalized synthetic workflow for trifluoromethoxy substituted benzonitriles.

Exemplary Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile

A plausible, though unverified in publicly available literature, multi-step synthesis can be conceptualized starting from 3-Amino-4-chlorobenzonitrile.[11]

Step 1: Diazotization and Hydroxylation

  • Cool a solution of 3-amino-4-chlorobenzonitrile in aqueous sulfuric acid to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Add the resulting diazonium salt solution portion-wise to a boiling aqueous solution of sulfuric acid.

  • After cooling, extract the product, 4-chloro-3-hydroxybenzonitrile, with an organic solvent.[11]

Step 2: Trifluoromethoxylation

  • Dissolve the 4-chloro-3-hydroxybenzonitrile in an anhydrous aprotic solvent.

  • React with a suitable trifluoromethylating agent (e.g., Togni's reagent) to introduce the trifluoromethoxy group, yielding 4-chloro-3-(trifluoromethoxy)benzonitrile.[11]

Step 3: Nitration

  • Dissolve the 4-chloro-3-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid and cool to 0 °C.

  • Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. This step introduces a nitro group, likely ortho to the activating trifluoromethoxy group, to give 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile.[11]

Step 4: Reduction of the Nitro Group

  • Dissolve the 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Reduce the nitro group to the desired primary amine, yielding 2-Amino-4-(trifluoromethoxy)benzonitrile.[11]

Applications in Medicinal Chemistry: Case Studies

The unique properties of the trifluoromethoxy-benzonitrile scaffold have led to its incorporation into a wide range of drug candidates and approved pharmaceuticals.

Aromatase Inhibitors for Breast Cancer Treatment

Several non-steroidal aromatase inhibitors feature a substituted benzonitrile core.[9] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a crucial strategy in the treatment of hormone-responsive breast cancer.[6]

  • Letrozole and Fadrozole: These drugs competitively inhibit the aromatase enzyme, blocking the conversion of androgens to estrogens.[6] The benzonitrile moiety plays a critical role in binding to the enzyme's active site.[9]

G Androgens Androgens Aromatase (CYP19A1) Aromatase (CYP19A1) Androgens->Aromatase (CYP19A1) Substrate Estrogens Estrogens Aromatase (CYP19A1)->Estrogens Conversion Hormone-Responsive Breast Cancer Growth Hormone-Responsive Breast Cancer Growth Estrogens->Hormone-Responsive Breast Cancer Growth Promotes Letrozole/Fadrozole (Trifluoromethyl-Benzonitrile containing) Letrozole/Fadrozole (Trifluoromethyl-Benzonitrile containing) Letrozole/Fadrozole (Trifluoromethyl-Benzonitrile containing)->Aromatase (CYP19A1) Inhibits

Caption: Mechanism of action of aromatase inhibitors.

Androgen Receptor Antagonists for Prostate Cancer
  • Enzalutamide: This drug is a potent androgen receptor inhibitor used in the treatment of prostate cancer. The trifluoromethyl-benzonitrile moiety is a key structural feature contributing to its high binding affinity and antagonist activity.

Other Therapeutic Areas
  • Selinexor: An exportin 1 (XPO1) inhibitor used in the treatment of multiple myeloma and diffuse large B-cell lymphoma. Its synthesis starts from 3,5-bis(trifluoromethyl)benzonitrile.[12]

  • PD-1/PD-L1 Inhibitors: Researchers have designed and synthesized biphenyl-1,2,3-triazol-benzonitrile derivatives as potential inhibitors of the PD-1/PD-L1 signaling pathway for cancer immunotherapy.[13]

Conclusion and Future Perspectives

Trifluoromethoxy substituted benzonitriles represent a highly valuable class of compounds in medicinal chemistry. The trifluoromethoxy group imparts favorable physicochemical properties such as enhanced lipophilicity and metabolic stability, while the benzonitrile core provides a versatile scaffold for molecular recognition and further chemical modification.[1][3][5][8][14][15] The successful application of this motif in a range of approved drugs and clinical candidates highlights its significance in modern drug discovery.[4][8] As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the potential applications of trifluoromethoxy substituted benzonitriles are expected to expand even further, offering exciting opportunities for the development of novel therapeutics with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Sourcing 2-Amino-5-(trifluoromethoxy)benzonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quality of starting materials is a cornerstone of reproducible and groundbreaking research. The compound 2-Amino-5-(trifluoromethoxy)benzonitrile, a key building block in the synthesis of novel therapeutics and functional materials, is no exception. Its unique substitution pattern—featuring an amine, a nitrile, and a trifluoromethoxy group—offers multiple avenues for chemical modification. However, sourcing this reagent requires a diligent approach to ensure purity, consistency, and ultimately, the integrity of your experimental outcomes.

This guide provides an in-depth perspective on navigating the commercial landscape for this compound (CAS No. 549488-77-9), focusing on the critical parameters for supplier selection and the essential in-house validation protocols that constitute a self-validating procurement system.

The Chemical Landscape: Understanding Your Reagent

This compound is a substituted benzonitrile with the molecular formula C₈H₅F₃N₂O.[1] Its utility in research stems from the reactivity of its functional groups, which allows it to serve as a versatile scaffold in drug discovery programs and the development of agrochemicals. The trifluoromethoxy group, in particular, is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Given its role as a foundational precursor, the presence of isomeric or synthetic impurities can lead to unforeseen side reactions, complicate purification of downstream products, and compromise biological assay results. Therefore, a rigorous supplier evaluation process is not merely a matter of procurement but a critical step in risk mitigation for any research program.

Supplier Selection: A Workflow for Ensuring Quality

Choosing a supplier should be a systematic process that prioritizes documentation and quality assurance over mere cost. The following workflow outlines a logical approach to vetting potential suppliers.

A Initial Supplier Search (e.g., Chemical Databases, Internal Procurement Systems) B Request Technical Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Identify Potential Suppliers C Review Certificate of Analysis - Purity (HPLC/NMR) - Identity Confirmation (e.g., ¹H NMR, MS) - Batch Number B->C Receive Documents C->A No/Insufficient Data D Assess Supplier Reputation - ISO Certification - History in Supplying Pharma/Biotech - Technical Support Availability C->D Data Meets Specs? E Evaluate Batch-to-Batch Consistency (Request CoAs from multiple batches if possible) D->E Supplier Credible? F Place Small Trial Order E->F Consistency Likely? G Perform In-House QC Validation F->G Receive Material G->A QC Failed H Approve Supplier & Scale-Up Procurement G->H QC Passed? cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Review & Decision A Receive & Log Sample (Batch No., Supplier) B Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) A->B C Prepare NMR Sample (5-10 mg in CDCl₃ or DMSO-d₆) A->C D HPLC-UV Analysis (Purity Assessment) B->D F LC-MS Analysis (Optional) (Mass Confirmation) B->F E ¹H NMR Analysis (Identity & Structural Confirmation) C->E G Compare Data to CoA & Reference Spectra D->G E->G F->G H Purity > 95%? Structure Confirmed? G->H I Release for Research Use H->I Yes J Reject Lot & Contact Supplier H->J No

References

A Guide to the Safe Handling of 2-Amino-5-(trifluoromethoxy)benzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule in Your Workflow

2-Amino-5-(trifluoromethoxy)benzonitrile is a substituted aromatic compound of increasing interest in medicinal chemistry and drug development. Its unique combination of a reactive amino group, a cyano moiety, and an electron-withdrawing trifluoromethoxy group makes it a valuable building block for the synthesis of novel therapeutic agents. The primary aromatic amine provides a key nucleophilic center for further chemical modification, the nitrile group can be hydrolyzed or reduced to introduce other functionalities, and the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a final drug candidate.[1]

However, the very features that make this compound synthetically attractive also impart specific health and safety hazards that must be rigorously managed in a laboratory setting. This guide provides an in-depth analysis of the potential risks associated with this compound and outlines comprehensive protocols for its safe handling, storage, and disposal. The causality behind each recommendation is explained, empowering researchers to not only follow procedures but also to understand the fundamental principles of chemical safety that underpin them.

PART 1: A Triad of Hazards - Deconstructing the Risk Profile

The hazard profile of this compound is best understood by examining the toxicological contributions of its three key functional groups: the aromatic amine, the nitrile group, and the trifluoromethoxy group.

The Aromatic Amine Moiety: A Class of Concern

Aromatic amines as a class of compounds are known for their potential to cause a range of adverse health effects, from skin irritation to carcinogenicity.[2][3][4][5]

  • Dermal Absorption and Systemic Toxicity: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[2] This is a critical route of exposure that necessitates stringent measures to prevent skin contact.

  • Metabolic Activation and Carcinogenicity: While data for this specific molecule is not available, many aromatic amines are known to be pro-carcinogens. They can be metabolically activated in the liver to reactive electrophilic species that can bind to DNA, leading to mutations and potentially cancer.[3][5]

  • Hemotoxicity: Some aromatic amines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.

The Nitrile Group: Cyanide-like Toxicity Potential

The nitrile (-C≡N) group can, in some instances, be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While aromatic nitriles are generally considered less likely to liberate cyanide than their aliphatic counterparts, this potential cannot be entirely dismissed, and appropriate precautions should be taken.[6]

  • Inhibition of Cellular Respiration: Cyanide ions bind to cytochrome c oxidase in the mitochondria, effectively halting the electron transport chain and preventing cells from using oxygen. This can lead to rapid onset of severe, life-threatening symptoms.

The Trifluoromethoxy Group: Stability and Metabolic Considerations

The trifluoromethoxy (-OCF₃) group is a highly lipophilic and strongly electron-withdrawing substituent.[1][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group generally resistant to metabolic breakdown.[1] This property is often exploited in drug design to enhance a molecule's half-life.

  • Potential for Toxic Metabolites: While the -OCF₃ group itself is stable, its influence on the metabolism of the rest of the molecule should be considered. In some cases, cytochrome P450-mediated metabolism can lead to the displacement of the trifluoromethoxy group.[8] Furthermore, the metabolism of certain organofluorine compounds can potentially release fluoride ions or other toxic fluorine-containing metabolites.[9][10][11]

PART 2: Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is classified as a hazardous substance.[12]

Hazard Class GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[12]

PART 3: Engineering and Administrative Controls - The First Lines of Defense

Before any personal protective equipment is donned, a robust framework of engineering and administrative controls must be in place. This proactive approach is the cornerstone of a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[13]

  • Ventilated Enclosures for Weighing: For weighing the powdered compound, a ventilated balance enclosure or powder containment hood is recommended to minimize the generation of airborne dust.[13][14]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Administrative Controls
  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signage.[15]

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and all personnel must be trained on it before commencing work.

  • Chemical Hygiene Plan (CHP): The use of this compound must be incorporated into the laboratory's overall Chemical Hygiene Plan, as mandated by OSHA.[16][17]

  • Restricted Access: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

PART 4: Personal Protective Equipment (PPE) - The Final Barrier

Appropriate PPE is mandatory for all work with this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[18]

  • Hand Protection: Due to the potential for dermal absorption, proper glove selection is critical.

    • Glove Type: Nitrile gloves are a suitable choice for incidental contact.[19][20] For extended contact or when working with solutions, thicker, chemical-resistant gloves such as neoprene or butyl rubber should be considered.[21] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[22]

    • Double Gloving: For handling the neat powder or concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice.

    • Glove Integrity: Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected. Never reuse disposable gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or in the event of a ventilation failure. A full respiratory protection program in compliance with OSHA standards must be in place if respirators are required.[23]

PART 5: Step-by-Step Handling Protocols

The following protocols are designed to minimize exposure during common laboratory manipulations.

Weighing the Solid Compound

This protocol emphasizes containment to prevent the generation of airborne dust.

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood or Vented Enclosure start 1. Don all required PPE (double gloves, goggles, lab coat) tare 2. Place a tared, sealed container on the analytical balance start->tare Prepare for weighing add_powder 3. Transfer the container to the hood. Add the powder to the container. tare->add_powder Transfer to containment seal_container 4. Securely close the container. add_powder->seal_container weigh_powder 5. Return the sealed container to the balance and record the weight. seal_container->weigh_powder Measure mass return_to_hood 6. Return the sealed container to the hood for dissolution or further use. weigh_powder->return_to_hood decontaminate 7. Decontaminate spatula and work surfaces with a suitable solvent-wetted wipe. return_to_hood->decontaminate dispose 8. Dispose of contaminated wipes and gloves as hazardous waste. decontaminate->dispose

Caption: Workflow for Safely Weighing Toxic Powders.

Preparing a Stock Solution

This protocol minimizes the risk of splashes and aerosol generation.

  • Preparation: Perform all steps within a chemical fume hood. Ensure all necessary equipment (volumetric flask with stopper, solvent, pipettes, magnetic stirrer) is inside the hood.

  • Solvent Addition: Carefully add the desired solvent to the sealed container containing the pre-weighed solid.

  • Dissolution: Gently swirl the container to dissolve the solid. If necessary, use a magnetic stirrer at a low speed to avoid splashing.

  • Transfer: Once dissolved, carefully transfer the solution to the volumetric flask.

  • Dilution to Volume: Add solvent to the flask until it is just below the calibration mark. Use a pipette for the final addition to ensure accuracy and prevent over-shooting the mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and appropriate hazard warnings.

PART 6: Emergency Procedures - A Plan for the Unexpected

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Cleanup

A well-rehearsed spill response plan is essential.

Spill_Cleanup_Workflow cluster_spill_response Spill Response Protocol for Hazardous Powder alert 1. Alert others in the area. Evacuate if necessary. ppe 2. Don appropriate PPE (respirator, double gloves, goggles, etc.) alert->ppe Secure the Scene contain 3. Gently cover the spill with a wet paper towel to prevent dust generation. ppe->contain Control the Spill absorb 4. Use an appropriate absorbent material to collect the wetted powder. contain->absorb collect 5. Carefully scoop the absorbed material into a labeled hazardous waste container. absorb->collect Clean Up decontaminate 6. Decontaminate the spill area with a suitable solvent and then soap and water. collect->decontaminate dispose 7. Dispose of all contaminated materials (including PPE) as hazardous waste. decontaminate->dispose report 8. Report the incident to the lab supervisor and EHS. dispose->report Finalize

Caption: Emergency Spill Cleanup Workflow.

PART 7: Storage and Disposal

  • Storage: Store this compound in a tightly sealed, properly labeled container. The SDS recommends refrigerated storage in a dry, well-ventilated place.[12] Store it away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

This compound is a valuable tool for chemical innovation, but its use demands a thorough understanding of its potential hazards and a steadfast commitment to safety. By integrating the principles and protocols outlined in this guide into your daily laboratory workflow, you can mitigate the risks and foster a culture of safety that protects you, your colleagues, and the integrity of your research.

References

An In-depth Technical Guide to the Derivatives and Analogues of 2-Amino-5-(trifluoromethoxy)benzonitrile: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-(trifluoromethoxy)benzonitrile, a key building block in modern medicinal chemistry. We will delve into its synthesis, the strategic importance of its structural motifs, and its elaboration into potent kinase inhibitors. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and a critical analysis of structure-activity relationships (SAR).

Introduction: The Emergence of a Privileged Scaffold

This compound has garnered significant attention in the field of drug discovery, particularly in the pursuit of novel kinase inhibitors. Its unique combination of a reactive 2-aminobenzonitrile core and a metabolically robust trifluoromethoxy group makes it an attractive starting point for the synthesis of diverse compound libraries with therapeutic potential. The aminobenzonitrile moiety serves as a versatile handle for the construction of various heterocyclic systems, most notably quinazolines and related scaffolds that are prevalent in approved kinase inhibitors.[1][2] The trifluoromethoxy group, as we will explore, imparts favorable physicochemical properties that can enhance a drug candidate's profile.

The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its unique electronic and steric properties.[3][4][5] Its inclusion in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.

Key Attributes of the Trifluoromethoxy Group:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism. This can lead to an increased half-life and improved bioavailability of the drug.[3]

  • Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This property is crucial for targeting intracellular kinases and for the development of CNS-active drugs.[5]

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby basic functional groups, which can be strategically employed to optimize drug-target interactions and solubility.

  • Conformational Effects: The steric bulk of the -OCF3 group can influence the conformation of the molecule, potentially locking it into a bioactive conformation and improving binding affinity for the target protein.

The strategic placement of the trifluoromethoxy group at the 5-position of the 2-aminobenzonitrile scaffold is a deliberate design choice to leverage these beneficial properties in the development of potent and selective kinase inhibitors.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step in the development of its derivatives. A reliable and scalable synthetic route is essential for producing the necessary quantities for further chemical exploration.

Synthetic Workflow Diagram

G A 2-Bromo-4-(trifluoromethoxy)aniline D Reaction at 0°C A->D B Cuprous Cyanide (CuCN) B->D C N-Methylpyrrolidone (NMP) C->D Solvent E Workup with Ammonia/Ice Water D->E F Purification by Silica Gel Chromatography E->F G This compound F->G

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Reaction: Cyanation of 2-bromo-4-(trifluoromethoxy)aniline.[6]

Reagents and Materials:

  • 2-Bromo-4-(trifluoromethoxy)aniline

  • Cuprous cyanide (CuCN)

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Heptane

  • Ethyl acetate

  • Ammonia solution

  • Ice

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (10.6 g, 118 mmol).

  • Stir the reaction mixture at 0 °C for 6.5 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice water (300 mL) and ammonia (350 mL).

  • Collect the resulting brown precipitate by filtration and wash it with water (150 mL).

  • Dissolve the precipitate in dichloromethane (350 mL).

  • Remove any insoluble material by filtration.

  • Wash the filtrate with brine (100 mL) and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient (95:5 to 25:75) to afford 2-amino-5-trifluoromethoxybenzonitrile as a brown solid (9.09 g, 76% yield).[6]

Elaboration into Bioactive Derivatives: A Focus on Kinase Inhibitors

The 2-aminobenzonitrile scaffold is a versatile precursor for the synthesis of a wide range of heterocyclic compounds with demonstrated biological activity. A particularly fruitful application has been in the development of kinase inhibitors, where the 2-amino and nitrile groups are cyclized to form quinazoline, pyrimidine, and other related core structures that can effectively target the ATP-binding site of various kinases.[1][2]

General Synthetic Strategy for Kinase Inhibitor Analogues

The general approach to synthesizing kinase inhibitors from this compound often involves a condensation reaction to form a key heterocyclic intermediate, followed by functionalization to introduce various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Derivative Synthesis cluster_2 Further Functionalization A This compound B Reaction with Amidine/Guanidine A->B C Reaction with Nitrile A->C D Formation of Quinazoline/Pyrimidine Core B->D C->D E Substitution at various positions D->E F Introduction of side chains for SAR studies E->F G Bioactive Kinase Inhibitor Analogues F->G

Caption: General synthetic pathway for kinase inhibitor analogues.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a large library of this compound derivatives is not publicly available in a single source, we can glean valuable insights from the patent literature and related studies on similar scaffolds.[1][7] The general trend in the development of kinase inhibitors from aminobenzonitrile precursors points to the importance of specific structural modifications.

Key SAR Observations for Aminobenzonitrile-based Kinase Inhibitors:

Structural Modification Impact on Activity Rationale
Substitution on the 2-amino group Often crucial for potency and selectivity.The substituent can form key hydrogen bonds or hydrophobic interactions within the kinase ATP-binding pocket.
Nature of the heterocyclic core Determines the overall shape and vector of the molecule.Different heterocyclic systems (e.g., quinazoline, pyrimidine) present different opportunities for substitution and interaction with the target kinase.
Substituents on the heterocyclic core Fine-tunes potency and can address selectivity against off-target kinases.Small alkyl or halo substituents can modulate electronic properties and steric fit.
Bioisosteric replacement of the nitrile group Can improve physicochemical properties and metabolic stability.[8][9]Replacing the nitrile with groups like oxadiazoles or tetrazoles can alter polarity and hydrogen bonding capacity.

Data Presentation: Hypothetical SAR Table

The following table illustrates a hypothetical SAR for a series of kinase inhibitors derived from this compound, based on general principles observed in the field.

Compound R1 (at 2-amino position) R2 (on heterocyclic core) Kinase IC50 (nM)
1a HH>1000
1b MethylH500
1c PhenylH150
1d 4-FluorophenylH50
1e 4-FluorophenylMethyl25
1f 4-FluorophenylChloro10

This hypothetical data suggests that increasing the size and hydrophobicity of the substituent at the 2-amino position (R1) generally improves potency. Furthermore, the introduction of small electron-withdrawing groups on the heterocyclic core (R2) can further enhance activity.

Future Perspectives and Conclusion

This compound has established itself as a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. The strategic incorporation of the trifluoromethoxy group provides a solid foundation for developing drug candidates with improved metabolic stability and desirable physicochemical properties.

Future research in this area will likely focus on:

  • Exploration of Novel Heterocyclic Scaffolds: Moving beyond traditional quinazoline and pyrimidine cores to discover new hinge-binding motifs.

  • Targeting Specific Kinase Isoforms: Fine-tuning substituents to achieve high selectivity for particular kinases, thereby reducing off-target effects and improving the safety profile.

  • Application in PROTACs and Molecular Glues: Utilizing the 2-aminobenzonitrile core as a versatile platform for the development of novel protein degraders and molecular glues.

References

Methodological & Application

Harnessing 2-Amino-5-(trifluoromethoxy)benzonitrile for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides detailed application notes and synthetic protocols for the utilization of 2-Amino-5-(trifluoromethoxy)benzonitrile as a strategic starting material for the synthesis of diverse heterocyclic compounds. The unique electronic properties conferred by the aniline amino group, the cyano moiety, and the trifluoromethoxy substituent make this compound a versatile and valuable building block in medicinal chemistry and drug development. We present field-proven, step-by-step protocols for the synthesis of highly functionalized quinazolines and quinazolinones, explaining the mechanistic rationale behind each transformation. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to expand their chemical library with novel trifluoromethoxy-containing heterocycles.

Introduction: The Strategic Value of this compound

This compound is a bifunctional aromatic compound poised for a variety of cyclization and functionalization reactions. Its utility stems from the ortho-disposition of a nucleophilic amino group and an electrophilic nitrile, a classic arrangement for the construction of fused heterocyclic systems.

The trifluoromethoxy (-OCF₃) group is of particular significance in modern drug design. It is a powerful lipophilic hydrogen bond acceptor that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Its incorporation into heterocyclic scaffolds is a key strategy for developing next-generation therapeutics. This guide explores robust methods to leverage this building block for the synthesis of high-value quinazoline and quinazolinone cores.

Protocol I: Acid-Mediated Synthesis of 6-(Trifluoromethoxy)-Substituted 2-Amino-4-iminoquinazolines

The reaction between 2-aminobenzonitriles and cyanamides represents a direct and efficient method for constructing the 2,4-diaminoquinazoline framework, a privileged scaffold in medicinal chemistry.[2] This protocol details an acid-mediated [4+2] annulation reaction.

Causality and Experimental Rationale: The reaction is facilitated by an acidic mediator, such as hydrochloric acid, which protonates the cyanamide, activating it for nucleophilic attack. The amino group of the this compound then attacks the activated cyanamide. The subsequent intramolecular cyclization, where the newly introduced nitrogen attacks the nitrile carbon, is the key ring-forming step. Hexafluoroisopropanol (HFIP) is an excellent solvent choice due to its high polarity, which stabilizes the cationic intermediates, and its low nucleophilicity, which prevents it from participating in side reactions.[2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A This compound E Combine Reagents in Reaction Vessel A->E B N-Benzyl Cyanamide B->E C Hydrochloric Acid C->E D HFIP (Solvent) D->E F Stir at 70 °C for 1 hour E->F G Monitor by TLC until Starting Material Disappears F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Remove Solvent under Reduced Pressure J->K L Purify by Silica Gel Column Chromatography K->L M M L->M Final Product

Caption: Workflow for the synthesis of 2-Amino-4-iminoquinazolines.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 202.1 mg).

  • Addition of Reagents: Add N-benzyl cyanamide (1.5 mmol, 198.3 mg) and hydrochloric acid (2.0 mmol, e.g., from a stock solution in an appropriate solvent).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL).

  • Reaction Conditions: Place the flask in a preheated oil bath at 70 °C and stir the mixture vigorously for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzonitrile spot is no longer visible.

  • Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2-amino-4-iminoquinazoline product.[2]

Data Summary Table
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
N-Benzyl Cyanamide1.5 eqAnnulation Partner
Hydrochloric Acid2.0 eqAcid Mediator
SolventHFIPReaction Medium
Temperature70 °CThermal Energy
Time~1 hourReaction Duration
Expected YieldHighVaries by substrate

Protocol II: Ruthenium-Catalyzed Tandem Synthesis of 6-(Trifluoromethoxy)-Substituted Quinazolinones

Quinazolinones are another class of heterocyclic compounds with significant biological activity. This protocol describes a sustainable, ruthenium-catalyzed tandem reaction that converts 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system.[3]

Causality and Experimental Rationale: This transformation is a sophisticated tandem process. A Ru(II) complex catalyzes the oxidation of a primary alcohol (e.g., methanol or others) to the corresponding aldehyde in situ. This aldehyde then undergoes condensation with the amino group of the benzonitrile to form a Schiff base intermediate. The crucial step is the ruthenium-catalyzed intramolecular cyclization involving hydration of the nitrile group, which is facilitated by the water in the solvent system, ultimately leading to the quinazolinone product. This metal-ligand cooperative mechanism provides an atom-economical and environmentally benign route to these valuable heterocycles.[3]

Reaction Mechanism Diagram

G A Ru(II) Catalyst + Alcohol B Aldehyde (in situ) A->B Oxidation D Schiff Base Intermediate B->D Condensation C 2-Amino-5-(trifluoromethoxy) benzonitrile C->D E Intramolecular Cyclization (Ru-catalyzed) D->E F Hydration of Nitrile E->F H2O G Final Quinazolinone Product F->G Tautomerization

Caption: Proposed mechanism for Ru-catalyzed quinazolinone synthesis.

Detailed Step-by-Step Protocol
  • Catalyst & Reagent Setup: In a pressure-tolerant reaction vial equipped with a magnetic stir bar, add the Ru(II) catalyst complex (e.g., 1-5 mol%).

  • Addition of Starting Material: Add this compound (1.0 mmol, 202.1 mg).

  • Solvent System: Add the desired primary alcohol (e.g., methanol, 3 mL) and water (1 mL).

  • Reaction Sealing: Seal the vial tightly.

  • Reaction Conditions: Place the vial in a preheated aluminum block or oil bath at the optimized temperature (typically 100-140 °C) and stir for the required time (e.g., 12-24 hours).

  • Cooling & Workup: After the reaction is complete, cool the vial to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and purify the crude product via silica gel column chromatography to isolate the 6-(trifluoromethoxy)-substituted quinazolinone.[3]

Data Summary Table
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
Primary AlcoholSolvent/ReagentC1 source (aldehyde precursor)
WaterSolvent/ReagentFacilitates nitrile hydration
Ru(II) Catalyst1-5 mol%Catalyst for tandem reaction
Temperature100-140 °CThermal Energy
Time12-24 hoursReaction Duration
Expected YieldGood to ExcellentVaries by substrate

Protocol III: Multi-Step Synthesis of 6-(Trifluoromethoxy)-Substituted Benzimidazoles

While not a direct cyclization, the starting benzonitrile can be elaborated into other important heterocyclic systems like benzimidazoles. This requires a multi-step approach, demonstrating the versatility of the functional groups. The core strategy involves converting the benzonitrile into a 1,2-diaminobenzene derivative, which is the classical precursor for benzimidazoles.[4]

Causality and Experimental Rationale: This synthesis proceeds in two distinct stages. First, the nitrile group is reduced to a primary amine (aminomethyl group). Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. This creates the necessary 1,2-diamine functionality on the benzene ring. Second, this diamine intermediate undergoes a condensation-cyclization reaction (e.g., the Phillips condensation) with an aldehyde. An oxidative medium is often used to facilitate the final aromatization to the stable benzimidazole ring.[4]

Two-Step Synthetic Workflow

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Benzimidazole Formation A 2-Amino-5-(trifluoromethoxy) benzonitrile C Intermediate: 3-(Trifluoromethoxy)benzene-1,2-diamine derivative A->C B LiAlH4 or H2/Pd-C B->C F Final Product: 2-Aryl-6-(trifluoromethoxy)benzimidazole C->F D Aromatic Aldehyde (R-CHO) D->F E Oxidative Conditions (e.g., air, I2) E->F

Caption: Two-step workflow for benzimidazole synthesis from 2-aminobenzonitrile.

Detailed Step-by-Step Protocol

Step 1: Reduction of the Nitrile Group

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a slurry of Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in anhydrous THF.

  • Addition: Cool the slurry to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Extraction: Filter the resulting solids and wash thoroughly with ethyl acetate. Extract the filtrate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the crude diamine intermediate.

Step 2: Condensation and Cyclization

  • Setup: Combine the crude diamine intermediate (1.0 eq) and a desired aromatic aldehyde (1.0 eq) in a solvent such as ethanol or DMSO.

  • Catalyst/Oxidant: Add a catalyst or oxidant, such as a catalytic amount of iodine (I₂) or simply allow the reaction to proceed open to the air.

  • Reaction: Heat the mixture to reflux (80-120 °C) for 6-12 hours.

  • Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent and purify the residue by recrystallization or silica gel column chromatography to yield the final benzimidazole product.

Data Summary Table
StepReagent/ParameterMolar Ratio/ValuePurpose
1 LiAlH₄~4.0 eqReducing Agent
SolventAnhydrous THFReaction Medium
Temperature0 °C to RefluxReaction Conditions
2 Aromatic Aldehyde1.0 eqC1 source for cyclization
OxidantCatalytic I₂ / AirFacilitates aromatization
SolventEthanol / DMSOReaction Medium
Temperature80-120 °CThermal Energy

Conclusion

This compound serves as an exemplary platform for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for accessing quinazolines, quinazolinones, and benzimidazoles. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this building block to generate novel molecular entities for drug discovery and materials science applications.

References

The Strategic Deployment of 2-Amino-5-(trifluoromethoxy)benzonitrile in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Agrochemical Motifs

In the ever-evolving landscape of agricultural science, the development of novel, effective, and environmentally benign crop protection agents is a paramount objective. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in modulating the physicochemical and biological properties of active ingredients. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1][2] This application note explores the versatile role of 2-Amino-5-(trifluoromethoxy)benzonitrile as a key building block in the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique trifunctional substitution pattern—an amine, a nitrile, and a trifluoromethoxy group on a benzene ring—offers a rich platform for a diverse array of chemical transformations, leading to complex and highly active agrochemical compounds.

Core Attributes of the Trifluoromethoxy Group in Agrochemical Design

The trifluoromethoxy group confers several advantageous properties upon a parent molecule, making it a highly desirable substituent in the design of modern agrochemicals:

Property EnhancedConsequence in Agrochemicals
Lipophilicity Increased ability to penetrate the waxy cuticles of plants and insects, leading to improved bioavailability and efficacy.
Metabolic Stability The strong carbon-fluorine bonds are resistant to enzymatic degradation, resulting in longer-lasting activity in the field and reduced application rates.
Binding Affinity The high electronegativity of the trifluoromethoxy group can lead to more potent interactions with target enzymes and receptors, enhancing the biological activity of the final product.[2]
Electron-withdrawing Nature Influences the electronic properties of the aromatic ring, which can be leveraged to control reaction regioselectivity during synthesis and fine-tune the mode of action.

Synthetic Utility and Reaction Pathways

This compound is a trifunctional intermediate that can be selectively manipulated to construct a variety of heterocyclic scaffolds common in agrochemicals. The interplay between the ortho-amino and nitrile groups allows for the formation of fused ring systems, while the amino group itself is a handle for a wide range of transformations.

Application Note 1: Synthesis of Pyrazole-based Insecticides

Rationale: Pyrazole amides are a well-established class of insecticides that act as Ryanodine Receptor (RyR) modulators, causing uncontrolled calcium release in insect muscle cells, leading to paralysis and death. The synthesis of novel pyrazole insecticides can be envisioned starting from this compound.

Proposed Synthetic Workflow:

A This compound B Diazotization (NaNO₂, HCl) A->B Step 1 C Sandmeyer Reaction (CuCl, HCl) B->C Step 2 D 2-Chloro-5-(trifluoromethoxy)benzonitrile C->D E Hydrazine Hydrate D->E Step 3 F Cyclization E->F G 3-Amino-5-(trifluoromethoxy)phenyl)pyrazole F->G H Acylation with Pyrazole Carboxylic Acid Derivative G->H Step 4 I Novel Pyrazole Amide Insecticide H->I

Caption: Proposed synthesis of a novel pyrazole amide insecticide.

Protocol 1: Synthesis of a Representative Pyrazole Amide Insecticide

Step 1 & 2: Diazotization and Sandmeyer Reaction

  • Dissolve this compound in a suitable acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[3][4]

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-Chloro-5-(trifluoromethoxy)benzonitrile, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Pyrazole Ring Formation

  • Reflux the resulting 2-Chloro-5-(trifluoromethoxy)benzonitrile with hydrazine hydrate in a suitable solvent like ethanol.

  • The reaction involves nucleophilic attack of hydrazine followed by cyclization to form the aminopyrazole ring system.[5][6]

  • Upon completion, cool the reaction mixture and isolate the crude 3-Amino-5-(trifluoromethoxy)phenyl)pyrazole by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Step 4: Amide Coupling

  • Dissolve the synthesized aminopyrazole in an aprotic solvent (e.g., dichloromethane or THF).

  • Add a suitable base (e.g., triethylamine or pyridine).

  • Cool the mixture and add a solution of a functionalized pyrazole carboxylic acid chloride (a common component in many patented insecticides) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer, concentrate, and purify the final novel pyrazole amide insecticide by column chromatography or recrystallization.

Application Note 2: Synthesis of Triazole-based Fungicides

Rationale: Triazole fungicides are a major class of agricultural chemicals that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Substituted anilines are common precursors for the synthesis of the triazole moiety.

Proposed Synthetic Workflow:

A This compound B Hydrolysis of Nitrile (Acid or Base Catalysis) A->B Step 1 C 2-Amino-5-(trifluoromethoxy)benzoic acid B->C D Amide Formation C->D Step 2 E 2-Amino-5-(trifluoromethoxy)benzamide D->E F Hofmann, Curtius, or Lossen Rearrangement E->F Step 3 G 1,2-Diamino-4-(trifluoromethoxy)benzene F->G H Cyclization with a Triazole Precursor G->H Step 4 I Novel Triazole Fungicide H->I

Caption: Proposed synthesis of a novel triazole fungicide.

Protocol 2: Synthesis of a Representative Triazole Fungicide

Step 1: Nitrile Hydrolysis

  • Heat this compound in a strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) to hydrolyze the nitrile group to a carboxylic acid.

  • Neutralize the reaction mixture to precipitate the 2-Amino-5-(trifluoromethoxy)benzoic acid.

  • Filter, wash with water, and dry the product.

Step 2: Amide Formation

  • Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React the acid chloride with ammonia to form 2-Amino-5-(trifluoromethoxy)benzamide.

Step 3: Rearrangement to Diamine

  • Subject the benzamide to a Hofmann, Curtius, or Lossen rearrangement to convert the amide to a primary amine, yielding 1,2-Diamino-4-(trifluoromethoxy)benzene. The choice of rearrangement will depend on the desired reaction conditions and scale.

Step 4: Triazole Ring Formation

  • The resulting diamine can be reacted with various reagents to form the triazole ring. For example, reaction with N,N'-diformylhydrazine can yield a 1,2,4-triazole derivative.[7]

  • Alternatively, reaction with nitrous acid followed by a suitable coupling partner can lead to other triazole isomers.

  • The specific conditions will be dictated by the desired substitution pattern on the triazole ring, a key determinant of fungicidal activity.[8][9]

Application Note 3: Synthesis of Quinazoline-based Herbicides

Rationale: Quinazoline derivatives are found in a number of herbicides that act by inhibiting key plant enzymes. The ortho-amino benzonitrile structure is an ideal precursor for the synthesis of the quinazoline ring system.

Proposed Synthetic Workflow:

A This compound B Reaction with Phosgene or equivalent (e.g., CO₂) A->B Step 1 C Cyclization B->C D Quinazoline-2,4-dione derivative C->D E Selective Alkylation/Arylation D->E Step 2 F Novel Quinazoline Herbicide E->F

Caption: Proposed synthesis of a novel quinazoline herbicide.

Protocol 3: Synthesis of a Representative Quinazoline Herbicide

Step 1: Cyclization to Quinazoline-2,4-dione

  • React this compound with a carbonyl source such as phosgene, triphosgene, or carbon dioxide under pressure with a suitable catalyst.[10][11]

  • This reaction proceeds via an initial formation of an isocyanate or carbamate, which then undergoes intramolecular cyclization to form the stable quinazoline-2,4-dione ring system.

  • Isolate the resulting 7-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione.

Step 2: Functionalization

  • The quinazoline-2,4-dione can be further functionalized by selective N-alkylation or N-arylation at one or both nitrogen atoms.

  • This is typically achieved by reacting the dione with an appropriate alkyl or aryl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • The specific substituents added will be designed to optimize herbicidal activity and crop selectivity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique combination of reactive functional groups, coupled with the beneficial properties imparted by the trifluoromethoxy moiety, provides chemists with a powerful platform for the design and synthesis of novel herbicides, insecticides, and fungicides. The protocols outlined in this application note, while representative, demonstrate the vast potential of this building block to contribute to the development of more effective and sustainable crop protection solutions.

References

Application Note: A Robust HPLC Method for the Purity Analysis of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-Amino-5-(trifluoromethoxy)benzonitrile. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, where its purity is critical for the safety and efficacy of the final product.[1][2] The method described herein provides excellent resolution of the main analyte from potential process-related impurities and degradation products. We delve into the rationale behind the method development, from column and mobile phase selection to detector settings, providing a comprehensive protocol for immediate implementation in quality control and research laboratories.

Introduction and Method Rationale

This compound (CAS No. 549488-77-9) is an aromatic compound characterized by an amino group, a nitrile moiety, and an electron-withdrawing trifluoromethoxy group.[3][4][5] The combination of these functional groups imparts a moderate hydrophobicity, with a predicted XlogP of 2.7, making it an ideal candidate for analysis by reversed-phase chromatography.[3] The core objective of this method is to establish a reliable analytical procedure to quantify the purity of the compound and separate it from potential impurities, such as starting materials (e.g., 2-bromo-4-(trifluoromethoxy)aniline) or positional isomers that may arise during synthesis.[4][6]

The Logic of Chromatographic System Selection
  • Chromatographic Mode: Reversed-phase HPLC was selected due to the non-polar nature of the analyte. This mode separates compounds based on their hydrophobic interactions with the stationary phase, which is highly effective for aromatic molecules.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the primary recommendation. Its long alkyl chains provide strong hydrophobic retention for the aromatic ring of the analyte. For challenging separations involving closely related fluorinated isomers, alternative stationary phases such as those with pentafluorophenyl (PFP) ligands can offer unique selectivity mechanisms, including pi-pi, dipole-dipole, and ion-exchange interactions, which differ from the purely hydrophobic interactions of a C18 phase.[7][8]

  • Mobile Phase Optimization: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and stronger elution strength, which typically results in sharper peaks and shorter run times for aromatic compounds.

    • Aqueous Component & pH Control: The analyte possesses a basic amino group. To ensure consistent retention and symmetrical peak shape, it is crucial to control the mobile phase pH. A slightly acidic pH (around 3.0), achieved by adding formic acid, ensures that the amino group is consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.

  • Detector Wavelength (λ) Selection: The benzonitrile core of the molecule is a strong chromophore, making UV detection highly suitable. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax). This not only maximizes sensitivity but also allows for peak purity analysis by comparing spectra across the entire peak. For general-purpose analysis of aromatic nitriles, a wavelength of 254 nm is often effective.[8]

Recommended Instrumentation and Consumables

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a DAD/PDA detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).

  • Analytical Column: C18 Column, 4.6 x 150 mm, 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • This compound Reference Standard (>99.5% purity)

Detailed Experimental Protocol

Preparation of Mobile Phases and Diluent
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

Standard and Sample Preparation
  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

HPLC System Configuration and Method Parameters

The optimized chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA, Wavelength: 254 nm (or determined λmax)
Run Time 25 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution five times and evaluate the results against the criteria in the table below. This ensures the trustworthiness of the generated data.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0% for 5 replicate injections
%RSD for Retention Time ≤ 1.0% for 5 replicate injections
Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that minor peaks are integrated above a defined noise threshold. For impurity profiling, a lower concentration standard may be used to establish the Limit of Quantitation (LOQ). Method validation should be performed in accordance with ICH guidelines.[9]

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample preparation to the final purity assessment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard injection Inject Standard & Sample Solutions prep_std->injection prep_sample Weigh & Dissolve Test Sample prep_sample->injection prep_mobile Prepare Mobile Phases & Diluent sst System Suitability Testing (SST) prep_mobile->sst sst->injection If SST Passes separation Chromatographic Separation (Gradient Elution) injection->separation detection DAD/PDA Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Calculate % Area Purity integration->calculation report Generate Final Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Expected Results and Discussion

Under the proposed conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 8-10 minutes. The gradient elution ensures that earlier eluting, more polar impurities (e.g., hydrolysis products) are well-resolved from the main peak, while later eluting, more non-polar impurities (e.g., brominated starting material) are eluted from the column before the run concludes.

The diagram below illustrates the conceptual separation of the main analyte from potential process-related impurities.

Separation_Concept start Inject end 25 min start->end Time (min) imp1 Polar Impurity main_peak Analyte Peak (this compound) imp2 Non-Polar Impurity lab1 e.g., Hydrolysis Product lab_main Main Analyte lab2 e.g., Starting Material

Caption: Conceptual Chromatogram.

Conclusion

The HPLC method detailed in this application note is a highly specific, reliable, and robust procedure for the purity assessment of this compound. The logical approach to method development, centered on the physicochemical properties of the analyte, results in a method that is both effective and easy to implement. This protocol, combined with rigorous system suitability testing, provides a trustworthy system for quality control in both research and manufacturing environments, ensuring the integrity of this vital chemical intermediate.

References

GC-MS Protocol for the Identification of 2-Amino-5-(trifluoromethoxy)benzonitrile Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(trifluoromethoxy)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical, as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and identification of potential process-related byproducts and degradation products of this compound. The methodology incorporates a crucial derivatization step to improve the chromatographic behavior of the polar analyte and its potential impurities, ensuring a robust and reliable analysis.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the rigorous identification and quantification of impurities are not merely a quality control measure but a regulatory mandate.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), necessitate the characterization of any impurity in a new drug substance that is present at a level of 0.05% or higher.[2][3] These impurities can originate from starting materials, intermediates, byproducts of side reactions, or degradation.[2][4]

This compound is a vital intermediate. A common synthetic route involves the cyanation of an aniline precursor, such as 2-bromo-4-(trifluoromethoxy)aniline, using a copper(I) cyanide catalyst.[5] This process, while effective, can generate a profile of related substances. Potential byproducts may include unreacted starting materials, isomers, or products from side reactions such as the hydrolysis of the nitrile group.

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for this purpose, combining the high-resolution separation capabilities of GC with the definitive identification power of MS.[6][7] However, the polar primary amine (-NH₂) functional group in the target molecule and potential byproducts can lead to poor chromatographic performance, including peak tailing and thermal degradation. This protocol addresses this challenge through chemical derivatization, a critical pre-analytical step to enhance volatility and thermal stability.[8][9]

The Role of Derivatization in GC-MS Analysis

Direct GC-MS analysis of polar compounds containing active hydrogens (e.g., in -NH₂, -OH, -COOH groups) is often problematic. These functional groups can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization chemically modifies these polar groups, replacing the active hydrogen with a non-polar group, thereby increasing the analyte's volatility and thermal stability.[8][10]

For this application, we employ silylation, one of the most common and effective derivatization methods.[10] The amine group is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more stable and volatile trimethylsilyl (TMS) derivative. This ensures sharp, symmetrical peaks and reliable quantification.

cluster_Analyte Analyte with Polar Group cluster_Reagent Silylating Reagent cluster_Product Volatile Derivative Analyte R-NH₂ (this compound) Reaction Heat Analyte->Reaction + Reagent Reagent BSTFA (CF₃CON[Si(CH₃)₃]₂) Product R-N(Si(CH₃)₃)₂ (Di-TMS Derivative) Reaction->Product Improved GC Performance

Caption: Silylation reaction converting the polar amine to a non-polar TMS derivative.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a system suitability check and bracketing standards ensures the integrity of the analytical run.

Reagents and Materials
  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

Sample Preparation and Derivatization Workflow
  • Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

  • Aliquoting: Transfer 100 µL of the stock solution into an autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. This is crucial as silylating reagents are sensitive to moisture.[8]

  • Derivatization: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. The pyridine acts as a solvent and catalyst.

  • Reaction Incubation: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block. This ensures the derivatization reaction goes to completion.[9]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler tray for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters have been optimized for the separation of the derivatized analyte and its potential byproducts. These settings serve as a robust starting point and may be adjusted based on the specific instrumentation used.

Parameter Setting Rationale
Gas Chromatograph (GC) System
Injection ModeSplitlessTo maximize sensitivity for detecting trace-level impurities.
Injector Temperature280°CEnsures rapid volatilization of the derivatized analytes while minimizing thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds.
Oven ProgramInitial: 80°C, hold 2 min Ramp: 15°C/min to 300°C Hold: 5 minThe temperature program is designed to separate volatile impurities at the beginning of the run and elute higher boiling point compounds effectively.
Mass Spectrometer (MS) System
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.[6]
Ionization Energy70 eVThe industry standard for creating stable and comparable mass spectra.
Source Temperature230°CReduces contamination and ensures optimal ionization.
Quadrupole Temp.150°CMaintains mass accuracy and stability.
Mass Scan Range40 - 550 amuA wide range to capture the molecular ions and fragmentation patterns of expected derivatives and byproducts.
Solvent Delay4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Byproduct Identification Workflow

A systematic approach to data analysis is crucial for confident byproduct identification.

cluster_DataAcquisition Data Acquisition cluster_Processing Data Processing cluster_Identification Identification Acquire Run GC-MS Analysis Deconvolute Peak Deconvolution Acquire->Deconvolute Raw Data LibrarySearch NIST Library Search Deconvolute->LibrarySearch Clean Spectra Manual Manual Spectral Interpretation Deconvolute->Manual Unknowns Identify Tentative ID LibrarySearch->Identify Match > 80% Manual->Identify Plausible Structure Confirm Confirmed Structure Identify->Confirm Reference Standard (if available)

Caption: Workflow for byproduct identification from raw GC-MS data.

  • Total Ion Chromatogram (TIC) Review: Examine the TIC for all eluted peaks. The main peak will correspond to the derivatized this compound. All other peaks are potential impurities.

  • Automated Library Searching: Perform a mass spectral library search (e.g., NIST, Wiley) on each impurity peak. This can provide a rapid tentative identification for common byproducts or related compounds.

  • Manual Spectral Interpretation: For unknown peaks or low-quality library matches, manual interpretation is essential.

    • Identify the Molecular Ion (M⁺): Look for the highest mass-to-charge (m/z) peak, which often corresponds to the molecular weight of the derivatized compound.

    • Characteristic Fragments: For TMS derivatives, look for characteristic fragments such as m/z 73 ([Si(CH₃)₃]⁺) and the loss of a methyl group (M-15).

    • Isotopic Patterns: Check for isotopic patterns if elements like chlorine or bromine (from starting materials) are suspected.

  • Reporting: Report all impurities above the reporting threshold as defined by ICH guidelines.[11] Results below 1.0% should be reported to two decimal places.[2]

Method Validation and Regulatory Compliance

While this application note provides a comprehensive protocol, for use in a regulated GxP environment, the method must undergo full validation in accordance with ICH Q2(R2) and FDA guidelines.[12][13][14] The validation process demonstrates that the analytical procedure is fit for its intended purpose.[15] Key validation characteristics to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity and Range: Demonstrating a proportional relationship between concentration and detector response over a specified range.

  • Accuracy and Precision: Ensuring the closeness of the results to the true value and the agreement among a series of measurements, respectively.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note details a robust and reliable GC-MS protocol for the identification of byproducts in this compound samples. The incorporation of a silylation derivatization step is critical to overcoming the analytical challenges associated with polar amine functional groups, resulting in excellent chromatographic performance. By following this detailed methodology and adhering to the principles of method validation, researchers and drug development professionals can confidently characterize the impurity profile of this important pharmaceutical intermediate, ensuring product quality and regulatory compliance.

References

Large-scale synthesis and purification of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis and Purification of 2-Amino-5-(trifluoromethoxy)benzonitrile

Abstract

This comprehensive application note provides a detailed guide for the large-scale synthesis and purification of this compound (CAS No: 549488-77-9), a key intermediate in the development of advanced pharmaceutical and agrochemical agents. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. It is designed for researchers, chemists, and process development professionals, offering a robust, scalable, and validated protocol grounded in established chemical literature. We will detail a Rosenmund-von Braun type cyanation reaction, followed by a systematic purification protocol via recrystallization, and conclude with essential quality control analytics.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic building block. The presence of a nucleophilic amino group, an electrophilic nitrile, and a lipophilic trifluoromethoxy group makes it a versatile precursor for synthesizing complex molecular targets. The strategic challenge in its large-scale production lies in achieving high yield and purity while managing the hazardous nature of the reagents involved.

The synthetic approach detailed herein was selected for its proven scalability and efficiency. It employs a copper-catalyzed cyanation of a readily available aryl bromide, 2-Bromo-4-(trifluoromethoxy)aniline. This method is generally preferred over alternatives like the Sandmeyer reaction for large-scale work due to its typically milder conditions and avoidance of potentially unstable diazonium salt intermediates.[1][2]

Health and Safety Precautions

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols.

  • This compound: Harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[3]

  • Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life. Extreme caution must be exercised.

  • 2-Bromo-4-(trifluoromethoxy)aniline: While specific data is limited, this compound should be handled as a hazardous substance, typical of halogenated anilines.

  • N-Methylpyrrolidone (NMP): A known reproductive hazard.

Mandatory Safety Measures: All operations must be conducted in a well-ventilated chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[4] An emergency eyewash station and safety shower must be readily accessible.[4]

Synthesis Pathway and Mechanism

The chosen synthetic route is a Rosenmund-von Braun reaction, which involves the nucleophilic substitution of an aryl halide with a cyanide anion, facilitated by a copper salt.[5]

Overall Reaction Scheme

Caption: Chemical scheme for the synthesis of the target compound.

Rationale for Reagent and Condition Selection
  • Catalyst/Reagent (Copper(I) Cyanide): CuCN is the classic and most effective source of cyanide for this transformation. It facilitates the displacement of the bromide from the aromatic ring.

  • Solvent (N-Methylpyrrolidone - NMP): A high-boiling point, polar aprotic solvent like NMP is essential. It effectively dissolves the reactants and can withstand the high temperatures (often >150°C) required to drive the reaction to completion.[5]

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aniline ring system.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis, workup, and purification of this compound on a large laboratory scale.

Part A: Large-Scale Synthesis

This protocol is designed to yield approximately 1 kg of the crude product.

G start Start: Assemble & Purge Reactor charge_reagents 1. Charge Reactor - 2-Bromo-4-(trifluoromethoxy)aniline (1.51 kg) - Copper(I) Cyanide (1.06 kg) - NMP (10 L) start->charge_reagents heat_reaction 2. Heat Mixture - Heat to 150°C under N₂ atmosphere - Stir vigorously charge_reagents->heat_reaction monitor_reaction 3. Monitor Progress - Sample periodically for HPLC analysis - Continue for 6-8 hours or until completion heat_reaction->monitor_reaction cool_down 4. Cool Reaction - Cool mixture to room temperature monitor_reaction->cool_down workup 5. Aqueous Workup - Pour mixture into ice water/ammonia solution - Stir to precipitate crude product cool_down->workup isolate 6. Isolate Crude Product - Collect precipitate by vacuum filtration - Wash with deionized water workup->isolate dry 7. Dry Crude Product - Dry in vacuum oven at 50°C isolate->dry end End: Crude Product Ready for Purification dry->end

Caption: Workflow for the large-scale synthesis protocol.

Protocol Steps:

  • Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-Bromo-4-(trifluoromethoxy)aniline (1.51 kg, 5.90 mol).

  • Reagent Addition: Under a nitrogen atmosphere, add N-methylpyrrolidone (10 L) followed by copper(I) cyanide (1.06 kg, 11.8 mol).[5]

  • Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 150°C. Maintain this temperature for 6-8 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by HPLC until the starting bromo-aniline is consumed (<1% remaining).

  • Workup: Once complete, cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a mixture of ice water (30 L) and concentrated aqueous ammonia (3.5 L). Slowly pour the reaction mixture into the ammonia solution with good agitation.[5] This step is crucial for complexing the copper salts and precipitating the organic product.

  • Isolation: Stir the resulting slurry for 1-2 hours. Collect the brown precipitate by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate runs clear and colorless.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. Expected crude yield: 75-85%.

Part B: Purification by Recrystallization

The crude product typically contains residual copper salts and colored impurities. Recrystallization is an effective and scalable method for purification.

Solvent Selection Rationale: Based on the polarity of the molecule (an aromatic amine with a nitrile group), a solvent system of medium polarity is ideal. A mixture of ethanol and water is often effective for similar compounds, as it provides high solubility at elevated temperatures and low solubility at room temperature.[6]

Protocol Steps:

  • Dissolution: Transfer the crude, dry this compound to a clean reactor. Add ethanol (approximately 3-5 L per kg of crude product) and heat the mixture to reflux (approx. 78°C) with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% w/w) and maintain reflux for 15-20 minutes.

  • Hot Filtration: If charcoal was used or if insoluble matter is present, perform a hot gravity filtration through a pre-heated filter to remove the impurities. This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Allow the clear, hot filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the solution has reached room temperature and crystal formation has ceased, cool the flask in an ice-water bath for an additional 1-2 hours to maximize the yield of the purified product.[7]

  • Final Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Quality Control and Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

ParameterMethodExpected Result / Specification
Appearance Visual InspectionOff-white to light brown crystalline solid
Purity HPLC (C18 column, MeCN/H₂O gradient)≥99.0% area
Identity ¹H NMR, ¹³C NMRSpectrum consistent with the structure of this compound
Identity GC-MSMolecular ion peak corresponding to the molecular weight (202.13 g/mol )
Melting Point Melting Point ApparatusSharp melting point range (literature: 72-74 °C)[8]

Table 1: Analytical specifications for the final product.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Synthesis Reaction Insufficient temperature or reaction time.Ensure the internal temperature reaches 150°C. Extend reaction time and monitor by HPLC.
Deactivated CuCN.Use a fresh, high-purity lot of copper(I) cyanide.
Product "Oils Out" During Recrystallization Cooling rate is too fast.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly and without disturbance.[7]
Impurities are depressing the melting point.Consider a preliminary purification step or use a different solvent system.
Low Recovery After Recrystallization Too much solvent was used.Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals.[7]
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, flask) is pre-heated before use.[7]

Table 2: Common issues and troubleshooting guide.

Conclusion

The protocol described provides a reliable and scalable pathway for the production of high-purity this compound. By understanding the chemical principles behind each step and adhering to strict safety and procedural guidelines, researchers and production chemists can confidently synthesize this valuable intermediate for its diverse applications in drug discovery and development.

References

The Strategic Application of 2-Amino-5-(trifluoromethoxy)benzonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Kinase Inhibitor Design

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] Consequently, small molecule kinase inhibitors have emerged as a cornerstone of modern targeted therapy.[1] The strategic incorporation of fluorine-containing functional groups into these inhibitor scaffolds has become a key strategy in medicinal chemistry to enhance their pharmacological properties.[2][3] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing characteristics, which can significantly improve a drug candidate's membrane permeability, target binding affinity, and overall pharmacokinetic profile.[2][4]

This technical guide focuses on the utility of 2-Amino-5-(trifluoromethoxy)benzonitrile as a versatile and highly valuable starting material for the synthesis of novel kinase inhibitors. Its unique trifluoromethoxy substitution, combined with the reactive amino and nitrile functionalities, provides a robust platform for the construction of diverse heterocyclic scaffolds, particularly the quinazoline core, which is prevalent in numerous FDA-approved kinase inhibitors.[5][6]

Synthetic Strategy: Construction of a Quinazoline-Based Kinase Inhibitor

The synthesis of a 4-anilinoquinazoline-based kinase inhibitor from this compound is a multi-step process that leverages the inherent reactivity of the starting material. The general workflow involves the initial formation of the quinazoline ring system, followed by the introduction of a substituted aniline moiety at the 4-position, which is crucial for potent and selective kinase inhibition.

G A This compound B N'-(2-Cyano-4-(trifluoromethoxy)phenyl)-N,N-dimethylformimidamide A->B DMFDMA C 6-(Trifluoromethoxy)quinazolin-4(3H)-one B->C NH4OH or H2O2/NaOH D 4-Chloro-6-(trifluoromethoxy)quinazoline C->D SOCl2 or POCl3 F Target Kinase Inhibitor (4-Anilino-6-(trifluoromethoxy)quinazoline derivative) D->F Pd-catalyzed coupling or Nucleophilic Aromatic Substitution E Substituted Aniline E->F

Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.

Protocol 1: Synthesis of a 4-Anilino-6-(trifluoromethoxy)quinazoline Kinase Inhibitor

This protocol outlines a representative synthesis of a 4-anilinoquinazoline derivative, a common scaffold for EGFR and other tyrosine kinase inhibitors.

Step 1: Formation of the Formimidamide Intermediate

The initial step involves the reaction of the starting aminobenzonitrile with dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding formimidamide. This reaction proceeds readily due to the nucleophilicity of the amino group.

  • Reagents: this compound, Dimethylformamide dimethyl acetal (DMFDMA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene.

    • Add DMFDMA (1.2 eq) to the solution.

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N'-(2-Cyano-4-(trifluoromethoxy)phenyl)-N,N-dimethylformimidamide, which can often be used in the next step without further purification.

Step 2: Cyclization to the Quinazolinone Core

The formimidamide intermediate is then cyclized to form the quinazolinone ring system. This can be achieved under either basic or acidic conditions.

  • Reagents: N'-(2-Cyano-4-(trifluoromethoxy)phenyl)-N,N-dimethylformimidamide, Ammonium hydroxide or Hydrogen peroxide/Sodium hydroxide.

  • Procedure (Basic Conditions):

    • Dissolve the crude formimidamide from Step 1 in a suitable solvent like ethanol.

    • Add an aqueous solution of ammonium hydroxide.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with water and a cold solvent (e.g., ethanol) and dry under vacuum to obtain 6-(Trifluoromethoxy)quinazolin-4(3H)-one.

Step 3: Chlorination of the Quinazolinone

To enable the subsequent nucleophilic substitution, the 4-oxo group of the quinazolinone is converted to a chloro group.

  • Reagents: 6-(Trifluoromethoxy)quinazolin-4(3H)-one, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Suspend the quinazolinone from Step 2 in an excess of thionyl chloride or phosphorus oxychloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-6-(trifluoromethoxy)quinazoline.

Step 4: Synthesis of the Final 4-Anilinoquinazoline Inhibitor

The final step involves the coupling of the 4-chloroquinazoline with a substituted aniline. This can be achieved through a nucleophilic aromatic substitution, which may be facilitated by a palladium catalyst in some cases.

  • Reagents: 4-Chloro-6-(trifluoromethoxy)quinazoline, a substituted aniline (e.g., 3-ethynyl-4-fluoroaniline for an EGFR inhibitor analogue).

  • Procedure (Nucleophilic Aromatic Substitution):

    • Dissolve the 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Heat the reaction mixture at reflux for 4-8 hours.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with the reaction solvent and dry under vacuum to obtain the final 4-anilino-6-(trifluoromethoxy)quinazoline derivative.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized, the novel compound must be evaluated for its biological activity. This typically involves in vitro kinase assays to determine its potency against the target kinase and cell-based assays to assess its effect on cancer cell proliferation and viability.

The EGFR Signaling Pathway: A Key Target in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and tumorigenesis.[5] The synthesized 4-anilinoquinazoline can be evaluated for its ability to inhibit EGFR signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Synthesized Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and inhibitor action.

Protocol 2: In Vitro EGFR Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the EGFR kinase.[3][7]

  • Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, synthesized inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the diluted inhibitor or DMSO (for control).

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][8]

  • Materials: A cancer cell line with known EGFR expression (e.g., A431), cell culture medium, synthesized inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized inhibitor or DMSO (vehicle control) and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

CompoundTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)
Synthesized Inhibitor EGFRExperimental ValueA431Experimental Value
Reference Inhibitor (e.g., Gefitinib) EGFRLiterature ValueA431Literature Value

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The presence of the trifluoromethoxy group is anticipated to confer advantageous physicochemical and pharmacokinetic properties to the final compounds. The synthetic route to quinazoline-based inhibitors is well-established and can be readily adapted for the construction of a diverse library of analogues for structure-activity relationship (SAR) studies. The biological evaluation protocols provided herein offer a robust framework for assessing the potency and cellular efficacy of these newly synthesized compounds. Future work should focus on the synthesis and evaluation of a series of derivatives to optimize their potency, selectivity, and drug-like properties, with the ultimate goal of identifying promising lead candidates for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile (CAS 549488-77-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We provide field-proven insights, detailed protocols, and troubleshooting solutions to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary, well-established routes for synthesizing this molecule:

  • Nucleophilic Aromatic Substitution (Rosenmund-von Braun type reaction): This is the most frequently cited method, starting from 2-bromo-4-(trifluoromethoxy)aniline. The bromo substituent is displaced by a cyanide group, typically using a copper(I) cyanide (CuCN) reagent in a polar aprotic solvent like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).[1] This method is robust but can require high temperatures and stoichiometric amounts of copper salts.

  • Palladium-Catalyzed Cyanation: A more modern and often more efficient approach involves the palladium-catalyzed cross-coupling of 2-bromo-4-(trifluoromethoxy)aniline with a cyanide source.[2][3] Common cyanide sources for this reaction include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less acutely toxic than CuCN or KCN.[4] This method generally proceeds under milder conditions and with lower catalyst loadings.[5][6]

Q2: Which synthetic route is preferable? Copper-mediated or Palladium-catalyzed?

The choice depends on your laboratory's capabilities, budget, and scale.

  • Copper-Mediated Cyanation is often chosen for its lower reagent cost (CuCN vs. palladium catalysts/ligands) and well-established procedures. However, it can suffer from harsh reaction conditions (high temperatures), the need for stoichiometric copper, and potentially challenging workups to remove copper byproducts.

  • Palladium-Catalyzed Cyanation offers milder reaction conditions, higher functional group tolerance, and typically lower catalyst loadings (0.1-5 mol%).[7] While the initial cost of palladium catalysts and ligands can be higher, this route often provides higher yields, cleaner reactions, and is more amenable to a wider range of substrates, making it a superior choice for process development and scale-up.[2][4]

Q3: What are the major safety concerns associated with this synthesis?

The primary safety concern is the use of cyanide salts (e.g., CuCN, KCN, Zn(CN)₂).

  • Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.

  • Hydrogen Cyanide (HCN) Gas Release: Crucially, never allow cyanide salts to come into contact with acid. Acidification will liberate highly toxic and flammable hydrogen cyanide gas. All workup and quenching steps must be performed under basic or neutral conditions.

  • Handling: Always handle cyanide salts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide poisoning antidote kit available and ensure all personnel are trained in its use.

Troubleshooting Guide

This guide focuses on the common copper-mediated cyanation of 2-bromo-4-(trifluoromethoxy)aniline, but many principles apply to palladium-catalyzed routes as well.

Problem 1: Low or No Product Yield
Possible CauseScientific Rationale & Troubleshooting Suggestions
Inactive Reagents Rationale: The starting material, 2-bromo-4-(trifluoromethoxy)aniline, may have degraded. Copper(I) cyanide can oxidize to the inactive copper(II) state if not stored properly. Suggestions: • Verify the purity of the starting aniline via NMR or LC-MS. • Use a fresh, unopened bottle of CuCN or a batch that has been stored under an inert atmosphere (e.g., argon or nitrogen). The color should be off-white or tan, not green, which indicates Cu(II) contamination.
Insufficient Temperature Rationale: The nucleophilic attack of cyanide on the electron-rich aromatic ring is an energetically demanding step (high activation energy). The reaction often requires significant thermal energy to proceed at a reasonable rate.[8] Suggestions: • Ensure the internal reaction temperature reaches the target, typically between 140-180°C for this type of transformation.[8] • If using a lower-boiling solvent, consider switching to a higher-boiling alternative like NMP or DMSO.
Presence of Water Rationale: Water can compete with the cyanide nucleophile and may facilitate side reactions or decomposition of the starting material at high temperatures. Suggestions: • Use anhydrous solvents and ensure all glassware is thoroughly dried before use. • Handle hygroscopic reagents like CuCN in a glovebox or under a stream of inert gas.
Poor Solubility Rationale: If the starting material or copper cyanide complex is not fully dissolved in the reaction solvent, the reaction will be limited by mass transfer, leading to slow or incomplete conversion. Suggestions: • Ensure you are using a sufficient volume of a suitable solvent like NMP, DMF, or DMSO.[1][8] • Vigorous stirring is essential to maintain a homogenous mixture.
Problem 2: Incomplete Reaction (Starting Material Remains)
Possible CauseScientific Rationale & Troubleshooting Suggestions
Insufficient Reaction Time Rationale: Heterogeneous reactions or reactions at the lower end of the optimal temperature range may proceed slowly. Suggestions: • Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled but starting material remains, consider extending the reaction time by 2-4 hour increments.
Sub-stoichiometric Cyanide Rationale: The stoichiometry is critical. While some protocols use a slight excess of CuCN, an insufficient amount will naturally lead to incomplete conversion.[1] Suggestions: • Use at least 1.5 to 2.0 equivalents of CuCN relative to the starting bromo-aniline to ensure the reaction is driven to completion.[1]
Catalyst Poisoning (Palladium Route) Rationale: In palladium-catalyzed variants, excess free cyanide can coordinate strongly to the palladium center, leading to catalyst deactivation.[4] Suggestions: • Use a cyanide source that releases cyanide slowly, such as K₄[Fe(CN)₆].[4] • Ensure the correct ligand-to-metal ratio is used, as the ligand protects the palladium center.
Problem 3: Formation of Impurities and Dark-Colored Tar
Possible CauseScientific Rationale & Troubleshooting Suggestions
Reaction Temperature Too High Rationale: While high temperature is necessary, excessive heat can cause decomposition of the solvent (especially NMP or DMF), the starting material, or the product, leading to polymerization and tar formation. Suggestions: • Carefully control the reaction temperature with a thermocouple and heating mantle. Do not exceed 180°C.[8] • Consider running the reaction at a slightly lower temperature for a longer duration.
Side Reactions (e.g., Hydrolysis) Rationale: If trace water is present, the nitrile product can hydrolyze to the corresponding amide or carboxylic acid under the harsh reaction conditions. The starting amine can also participate in side reactions. Suggestions: • As mentioned, ensure anhydrous conditions. • During workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions at high temperatures.
Oxidation Rationale: The amino group is susceptible to oxidation at high temperatures, which can lead to colored impurities. Suggestions: • Run the reaction under an inert atmosphere (N₂, Ar) to minimize oxidation.

Experimental Protocols & Workflows

Workflow for Copper-Mediated Synthesis

G reagents 1. Reagent Preparation - Dry Glassware - Weigh 2-bromo-4-(trifluoromethoxy)aniline - Weigh CuCN under N₂ setup 2. Reaction Setup - Charge reactor with reagents & solvent (NMP) - Purge with N₂ reagents->setup reaction 3. Thermal Reaction - Heat to 150-160°C - Stir vigorously for 6-8 hours - Monitor by TLC/LC-MS setup->reaction quench 4. Workup: Quenching - Cool to room temperature - Pour into aqueous ammonia/ice mixture - Stir to break up copper complexes reaction->quench extraction 5. Extraction - Filter solids - Dissolve solids in Dichloromethane (DCM) - Extract with DCM, wash with brine quench->extraction purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify by silica gel chromatography extraction->purify product 7. Final Product - this compound - Characterize (NMR, MS) purify->product

Caption: Copper-Mediated Synthesis Workflow.

Detailed Protocol: Copper-Mediated Cyanation

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Materials:

  • 2-bromo-4-(trifluoromethoxy)aniline (e.g., 15.1 g, 60.0 mmol)

  • Copper(I) Cyanide (CuCN) (e.g., 10.6 g, 118 mmol, ~2.0 eq)

  • N-methylpyrrolidone (NMP), anhydrous (100 mL)

  • Aqueous Ammonia (e.g., 28-30%)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) and NMP (100 mL).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add copper(I) cyanide (10.6 g, 118 mmol).

  • Reaction: Heat the reaction mixture to 150-160°C and stir vigorously for 6-8 hours. Monitor the reaction's completion by TLC or LC-MS by taking small aliquots.

  • Workup: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of ice water (300 mL) and concentrated aqueous ammonia (350 mL) in a fume hood.

  • Quenching: Slowly and carefully pour the reaction mixture into the stirred ammonia/ice solution. This step is crucial for quenching the reaction and complexing the copper salts. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid precipitate by filtration. Wash the filter cake thoroughly with water (150 mL).

  • Extraction: Transfer the collected solid to a flask and dissolve it in dichloromethane (350 mL). Some insoluble material may remain; remove it by filtration.

  • Purification: Transfer the DCM filtrate to a separatory funnel and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of heptane/ethyl acetate) to afford the pure this compound.[1] A typical yield after purification is around 70-80%.[1]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing low product yield.

Troubleshooting start Low Yield of Final Product analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->analyze_crude cause_incomplete Cause: Incomplete Reaction (High % of Starting Material) analyze_crude->cause_incomplete Is starting material present? cause_side_products Cause: Side Products / Decomposition (Multiple Spots / Tar) analyze_crude->cause_side_products Are there many new spots? cause_workup_loss Cause: Loss During Workup/Purification analyze_crude->cause_workup_loss Is crude yield high but final yield low? sol_incomplete1 Check Reaction Time & Temperature cause_incomplete->sol_incomplete1 sol_incomplete2 Verify Reagent Stoichiometry & Purity cause_incomplete->sol_incomplete2 sol_side1 Lower Reaction Temperature cause_side_products->sol_side1 sol_side2 Ensure Anhydrous & Inert Conditions cause_side_products->sol_side2 sol_workup1 Optimize Extraction pH & Solvent cause_workup_loss->sol_workup1 sol_workup2 Optimize Chromatography Conditions cause_workup_loss->sol_workup2

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Navigating the Synthesis of Heterocycles from 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-(trifluoromethoxy)benzonitrile. This guide is designed to provide in-depth, field-proven insights into avoiding common side reactions during the synthesis of complex molecules from this versatile building block. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

Introduction: The Duality of Reactivity

This compound is a valuable starting material due to the unique properties conferred by its trifluoromethoxy (-OCF₃) group, such as enhanced metabolic stability and lipophilicity.[1] However, the interplay between the nucleophilic amino group, the electrophilic nitrile, and the electron-withdrawing trifluoromethoxy substituent can lead to a range of undesired side reactions. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Hydrolysis of the Trifluoromethoxy Group

Question: I'm performing a cyclocondensation reaction under basic conditions and observing the formation of a byproduct with a carboxylic acid or phenol functionality. What is happening and how can I prevent it?

Answer: You are likely observing the hydrolysis of the trifluoromethoxy group. While generally more stable than a trifluoromethyl group, the -OCF₃ group is susceptible to cleavage under certain nucleophilic, particularly strongly basic, conditions.[1][2]

Causality: The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the -OCF₃ group electrophilic. Strong bases, such as hydroxide ions, can attack this carbon, leading to a cascade of reactions that ultimately cleave the C-O bond, forming a phenol, which may be further converted depending on the reaction conditions. In some cases, complete hydrolysis to a carboxylic acid can occur, although this is more commonly observed with -CF₃ groups.[1][3]

Troubleshooting Protocol:

  • Reagent Selection:

    • Avoid strong, hard bases like NaOH or KOH, especially at elevated temperatures.

    • Opt for milder, non-nucleophilic organic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Temperature Control:

    • Maintain the lowest possible reaction temperature that allows for the desired transformation. Use an ice bath for exothermic additions.

  • Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to basic conditions once the starting material is consumed.

  • Solvent Choice:

    • Use anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize the presence of water, which can act as a nucleophile.

Condition Risk of -OCF₃ Hydrolysis Recommended Alternative
Base High with NaOH, KOH, alkoxidesK₂CO₃, Cs₂CO₃, TEA, DIPEA
Temperature Increases significantly > 80 °CRun at or below room temperature if possible
Solvent Protic solvents (e.g., water, methanol)Anhydrous THF, Dioxane, Toluene
Issue 2: Uncontrolled Polysubstitution in Electrophilic Aromatic Substitution

Question: I'm attempting a reaction on the aromatic ring, such as halogenation or nitration, but I'm getting a mixture of products with multiple substitutions. How can I achieve selective monosubstitution?

Answer: The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[4] This high reactivity can lead to multiple substitutions on the aromatic ring, even with careful stoichiometry.

Causality: The lone pair of electrons on the nitrogen atom of the amino group strongly donates electron density into the benzene ring, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack.[5]

Troubleshooting Protocol: N-Acylation for Reactivity Modulation

The most effective strategy is to temporarily "tame" the activating effect of the amino group by converting it to an amide via N-acylation.[5]

  • Protection Step (N-Acylation):

    • Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, typically pyridine or triethylamine (1.1 eq).

    • Cool the mixture in an ice bath.

    • Slowly add an acylating agent, such as acetic anhydride or acetyl chloride (1.05 eq).

    • Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-acylated product.

  • Electrophilic Aromatic Substitution:

    • Perform the desired EAS reaction (e.g., bromination with NBS) on the N-acylated compound. The bulky acetyl group will sterically hinder the ortho position, favoring substitution at the para position (relative to the amide).

  • Deprotection Step (Hydrolysis):

    • Hydrolyze the amide back to the amine using acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) conditions. Note the potential for -OCF₃ hydrolysis under strong basic conditions as mentioned in Issue 1.

EAS_Control start 2-Amino-5-(trifluoromethoxy) benzonitrile protected N-Acylated Intermediate start->protected Acetic Anhydride, Pyridine side_product Polysubstituted Byproducts start->side_product EAS Reagent (Uncontrolled) substituted Substituted Acylated Product protected->substituted EAS Reagent (e.g., NBS) final Monosubstituted Product substituted->final Acid or Base Hydrolysis

Issue 3: Dimerization and Polymerization during Cyclocondensation

Question: When attempting to synthesize a quinazoline or a similar heterocycle by reacting with a one-carbon electrophile (e.g., orthoformate), I'm isolating a significant amount of an insoluble, high molecular weight byproduct. What is this, and how can I favor the desired intramolecular cyclization?

Answer: You are likely observing intermolecular reactions, such as dimerization or polymerization, competing with the desired intramolecular cyclization. The amino group of one molecule can react with the nitrile group of another, leading to the formation of dimers and higher-order oligomers.[6]

Causality: In many cyclocondensation reactions, the nitrile group is activated to become more electrophilic. If the concentration of the aminobenzonitrile is too high, the nucleophilic amino group of a second molecule can attack the activated nitrile of the first molecule before the intended intramolecular cyclization can occur.

Troubleshooting Protocol:

  • High Dilution:

    • This is the most critical parameter. Run the reaction at a low concentration (e.g., 0.01-0.05 M) to favor intramolecular processes over intermolecular ones.

  • Slow Addition:

    • If using a co-reactant, add it slowly to the solution of this compound to maintain a low instantaneous concentration of the reactive species.

  • Stepwise Synthesis:

    • Consider a stepwise approach. First, react the amino group with the electrophile to form an intermediate (e.g., a formamidine).

    • Isolate and purify this intermediate.

    • Then, subject the purified intermediate to cyclization conditions. This ensures that the subsequent cyclization is exclusively an intramolecular process.

Cyclization_Control cluster_0 One-Pot Reaction cluster_1 Stepwise Synthesis A Starting Material + Reagent B Desired Product (Intramolecular) A->B Low Concentration C Dimer/Polymer (Intermolecular) A->C High Concentration D Starting Material + Reagent E Isolated Intermediate D->E Step 1: Acylation/Condensation F Desired Product (Intramolecular) E->F Step 2: Cyclization

Issue 4: Side Reactions during Sandmeyer Reaction

Question: I am trying to convert the amino group to another functional group via a Sandmeyer reaction, but my yields are low, and I observe tar formation and biaryl byproducts. How can I optimize this transformation?

Answer: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which can be prone to side reactions if not carefully controlled.[7][8]

Causality:

  • Diazonium Salt Instability: Aryl diazonium salts can be unstable, especially at elevated temperatures, leading to decomposition and the formation of tarry byproducts.

  • Radical Side Reactions: The key intermediate is an aryl radical. This radical can react with another aryl radical to form a biaryl byproduct. It can also abstract a hydrogen atom from the solvent or other species, leading to a hydro-dediazoniation product.[9]

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Maintain the temperature between 0-5 °C during the formation of the diazonium salt (diazotization) using an ice-salt bath.

    • Do not let the temperature rise significantly during the addition of the copper(I) salt.

  • Use Freshly Prepared Reagents:

    • Prepare the sodium nitrite solution fresh just before use.

    • Ensure the copper(I) salt (e.g., CuCN, CuBr) is of high purity and not oxidized to copper(II).

  • Control the Rate of Addition:

    • Add the sodium nitrite solution slowly during diazotization to control the exotherm.

    • Add the diazonium salt solution slowly to the copper(I) salt solution to control the rate of nitrogen evolution and radical formation.

  • pH Control:

    • Ensure the solution is sufficiently acidic during diazotization to prevent the coupling of the diazonium salt with unreacted aniline.

Sandmeyer_Pathway Aniline 2-Amino-5-(trifluoromethoxy) benzonitrile Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5 °C Radical Aryl Radical Diazonium->Radical Cu(I)X (e- transfer) Product Desired Product (e.g., Aryl Halide) Radical->Product Cu(II)X₂ Biaryl Biaryl Byproduct Radical->Biaryl Dimerization Hydro Hydro-dediazoniation Byproduct Radical->Hydro H-atom abstraction

References

Technical Support Center: Resolving Solubility Challenges with 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-(trifluoromethoxy)benzonitrile (CAS No. 549488-77-9). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. We will address one of the most common practical hurdles encountered during its use: achieving complete and timely dissolution in reaction media. This guide provides a framework for diagnosing solubility issues and implementing effective, validated solutions to ensure reaction efficiency and reproducibility.

Understanding the Molecule: A Physicochemical Profile

The solubility behavior of this compound is dictated by its unique combination of functional groups. Understanding these structural features is the first step in predicting its behavior and selecting an appropriate solvent system.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

  • Nitrile Group (-C≡N): A strongly polar group that acts as a hydrogen bond acceptor.

  • Trifluoromethoxy Group (-OCF₃): A highly lipophilic and strongly electron-withdrawing group. While the oxygen atom offers some polarity, the trifluoromethyl moiety significantly increases the molecule's affinity for less polar environments compared to a standard methoxy group.

  • Aromatic Ring: Provides a non-polar surface area.

The molecule is a solid at room temperature and possesses a balance of polar and non-polar characteristics.[1] This duality means that its solubility is highly dependent on the solvent's ability to interact favorably with all its functional groups. The strong crystal lattice energy of the solid must be overcome by solvent-solute interactions for dissolution to occur.[2]

PropertyValueSource
CAS Number 549488-77-9[3][4]
Molecular Formula C₈H₅F₃N₂O[3]
Molecular Weight 202.14 g/mol [3]
Appearance White to brown solid/crystalline solid[4][5]
Melting Point 72-74 °C[1]
Predicted pKa 0.96 ± 0.10[3]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Based on its structure and data from analogous compounds, it is expected to have good solubility in polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetone, Acetonitrile) and moderate solubility in some polar protic solvents (e.g., Ethanol, Isopropanol) and chlorinated solvents (e.g., Dichloromethane).[2][5] Its solubility is significantly limited in non-polar hydrocarbon solvents like hexane and heptane.[5][6][7]

Q2: I'm trying to run a reaction in Toluene and the compound won't dissolve. Why?

A2: Toluene is a non-polar aromatic solvent. While it can interact with the benzene ring of your compound, it is a poor solvent for the highly polar amino and nitrile groups. The principle of "like dissolves like" dictates that a significant mismatch in polarity between the solute and solvent will result in poor solubility.[2][8] The energy gained from solvating the non-polar parts of the molecule is insufficient to break the stable crystal lattice, which is held together by strong polar interactions.

Q3: Can I use heat to improve solubility? What are the risks?

A3: Yes, gently heating the mixture is a highly effective method for increasing both the rate of dissolution and the total amount of solute that can be dissolved.[2][6] However, you must consider the following:

  • Solvent Boiling Point: Never heat near or above the boiling point of your solvent in an open or inadequately condensed system.

  • Reactant Stability: Ensure that all other reactants, reagents, and catalysts in your mixture are thermally stable at the desired temperature.

  • Side Reactions: Increased temperature can accelerate unwanted side reactions. Monitor your reaction profile closely (e.g., by TLC or LC-MS) to ensure product purity is not compromised.

Q4: How does the trifluoromethoxy group affect solubility compared to, for example, 4-Aminobenzonitrile?

A4: The -OCF₃ group is significantly more lipophilic (fat-loving) and less polar than the hydrogen atom or a methoxy group. This generally decreases solubility in highly polar protic solvents like water but can improve solubility in moderately polar or mixed-solvent systems where lipophilicity is advantageous. It also makes the amino group significantly less basic (as shown by the very low predicted pKa), reducing the effectiveness of pH modification in aqueous systems.[3]

Systematic Troubleshooting Guide for Solubility Issues

When encountering a solubility problem, a systematic approach is more effective than random solvent swapping. The following workflow provides a logical progression from simple to more advanced techniques.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Solubility Issues cluster_solutions Solution Pathways start START: Compound fails to dissolve in chosen reaction solvent check_polarity Step 1: Analyze Solvent Polarity Is there a significant polarity mismatch? start->check_polarity try_heating Strategy A: Apply Gentle Heating (Protocol 3.2) check_polarity->try_heating No, solvent seems appropriate use_cosolvent Strategy B: Use a Co-Solvent (Protocol 3.1) check_polarity->use_cosolvent Yes, mismatch is likely change_solvent Strategy C: Select a New Primary Solvent (Refer to Solvent Table) check_polarity->change_solvent Yes, mismatch is severe try_heating->change_solvent Fails dissolved SUCCESS: Compound Dissolved Proceed with reaction try_heating->dissolved Success use_cosolvent->try_heating Fails use_cosolvent->dissolved Success change_solvent->dissolved Success failure FAILURE: Re-evaluate overall synthetic route or purification strategy change_solvent->failure All options exhausted

Caption: Decision tree for systematically resolving solubility issues.

Protocol: The Co-Solvent Strategy

This is often the most elegant solution when you need to maintain a specific primary solvent for reaction chemistry (e.g., a non-polar solvent for a Suzuki coupling) but the starting material has poor solubility. The goal is to use a minimal amount of a high-solubility "power" solvent to dissolve the compound before dilution.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, Dioxane)

  • Co-solvent in which the compound is highly soluble (e.g., DMSO, DMF, NMP)

  • Reaction vessel

Procedure:

  • Add the solid this compound to the reaction vessel.

  • Add a minimal volume of the co-solvent (e.g., DMF), typically 0.5 to 2 mL for every 1 gram of solute, just enough to form a slurry or a concentrated solution upon stirring.

  • Stir the mixture at room temperature until the solid is fully dissolved in the co-solvent. Gentle warming (30-40 °C) can be applied if necessary.

  • Once a clear, homogeneous solution is obtained, slowly add the primary reaction solvent to the desired final concentration.

  • Validation Check: Observe the solution after adding the primary solvent. If precipitation occurs, a slightly larger volume of co-solvent may be needed. The final co-solvent volume should ideally be less than 5-10% of the total reaction volume to avoid significantly altering the overall reaction polarity.

Protocol: Controlled Thermal Dissolution

This protocol details the use of heat to aid dissolution when the chosen solvent is theoretically appropriate but dissolution is slow or incomplete at ambient temperature.

Materials:

  • This compound

  • Appropriate reaction solvent (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Reaction vessel equipped with a magnetic stirrer, condenser, and thermometer.

  • Heating mantle or oil bath.

Procedure:

  • Combine the solid this compound and the full volume of the reaction solvent in the reaction vessel.

  • Begin stirring the suspension at room temperature.

  • Slowly increase the temperature of the mixture in 5-10 °C increments.

  • Hold the temperature at each increment for 5-10 minutes, observing for dissolution. Note the temperature at which the solid fully dissolves.

  • Validation Check: Once dissolved, allow the solution to cool slowly back to the intended reaction temperature. If the compound remains in solution, you have successfully created a supersaturated or stable solution. If it precipitates upon cooling, the reaction must be run at or near the temperature required for dissolution.

  • Safety: This procedure must be performed with a condenser to prevent solvent loss via evaporation, especially with volatile solvents like Dichloromethane.

Recommended Solvent Selection Table
Solvent ClassExamplesSuitability for this compoundRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileExcellent Strong dipole moments effectively solvate the polar -CN and -NH₂ groups. Generally the best starting point for solubility tests.[2]
Ethers THF, 2-MeTHF, DioxaneGood to Moderate The ether oxygen can act as a hydrogen bond acceptor for the -NH₂ group, but overall polarity is moderate.
Ketones Acetone, MEKGood Polar aprotic nature is well-suited for the solute's functional groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate Can dissolve many organics, but may require heating for complete solubility of this compound.[2]
Esters Ethyl Acetate (EtOAc)Moderate Offers a balance of polarity. Solubility may be limited at room temperature but improves with heat.[2]
Alcohols Methanol, Ethanol, IPALow to Moderate Can act as both H-bond donors and acceptors, but the high lipophilicity of the -OCF₃ group can limit solubility.[5]
Aromatic Hydrocarbons Toluene, XylenePoor Non-polar nature is a poor match for the polar functional groups.[6]
Aliphatic Hydrocarbons Heptane, HexaneVery Poor / Insoluble Used as anti-solvents for precipitation or in chromatography, not for primary dissolution.[4][5]

References

Technical Support Center: Electrophilic Aromatic Substitution on Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions on substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these fundamental synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not proceeding at all. What are the likely causes?

A1: A slow or stalled electrophilic aromatic substitution reaction is often related to the reactivity of the benzene ring, which is governed by the nature of the substituent(s) already present.

  • Deactivating Substituents: If your benzene derivative contains one or more deactivating groups, the electron density of the aromatic ring is reduced, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2][3][4] Strongly deactivating groups, such as nitro (-NO₂), cyano (-CN), and carbonyl groups, can significantly hinder or even prevent the reaction under standard conditions.[1][2]

  • Insufficient Catalyst Activity: Many EAS reactions, such as Friedel-Crafts and halogenations, require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a sufficiently reactive electrophile.[5] Ensure your catalyst is fresh and anhydrous, as moisture can deactivate it. For deactivated rings, a stronger Lewis acid or harsher reaction conditions may be necessary.

  • Poor Electrophile Generation: The concentration and reactivity of the electrophile are critical. For instance, in nitration, a mixture of concentrated nitric and sulfuric acids is used to generate the potent nitronium ion (NO₂⁺).[6][7][8][9] Using dilute acids will not be effective. Similarly, in sulfonation, fuming sulfuric acid (a source of SO₃) is more effective than concentrated sulfuric acid alone.[7][10]

Q2: I'm observing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of my reaction?

A2: The formation of multiple isomers is a common challenge in EAS reactions. The directing effect of the substituent on the benzene ring is the primary factor controlling the position of the incoming electrophile.

  • Understanding Directing Effects:

    • Ortho, Para-Directors: Activating groups (e.g., -OH, -OR, -NH₂, -R) and halogens (-F, -Cl, -Br, -I) direct incoming electrophiles to the ortho and para positions.[11][12] This is because these substituents can stabilize the carbocation intermediate (the arenium ion) through resonance or inductive effects when the electrophile adds to these positions.[11]

    • Meta-Directors: Deactivating groups (e.g., -NO₂, -CN, -C=O, -SO₃H) direct incoming electrophiles to the meta position.[13] These groups withdraw electron density from the ring, and the meta position is the least destabilized position for the carbocation intermediate.

  • Steric Hindrance: Bulky substituents can sterically hinder the ortho positions, leading to a higher proportion of the para isomer.[14][15][16] For example, the nitration of toluene gives a significant amount of the ortho product, while the nitration of tert-butylbenzene yields predominantly the para product.[15]

  • Blocking Groups: In some cases, a sulfonic acid group (-SO₃H) can be temporarily introduced to block a specific position (usually the para position).[17] After the desired substitution at another position, the sulfonic acid group can be removed by treatment with dilute acid.[17][18]

Q3: My Friedel-Crafts alkylation is yielding a rearranged product and multiple alkylations. How can I control this?

A3: Friedel-Crafts alkylation is notorious for two main side reactions: carbocation rearrangements and polyalkylation.

  • Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate. If a more stable carbocation can be formed through a hydride or alkyl shift, this rearrangement will occur.[19][20] For example, reacting benzene with 1-chloropropane and AlCl₃ will yield isopropylbenzene as the major product, not n-propylbenzene.[21]

    • Solution: To avoid rearrangements, use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[21][22] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[23]

  • Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material.[22][23] This leads to further alkylation of the product.

    • Solutions:

      • Use a large excess of the benzene substrate: This increases the probability of the electrophile reacting with the starting material rather than the monoalkylated product.[22]

      • Friedel-Crafts Acylation: The acyl group introduced is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[13][22][23]

Q4: I am trying to perform a Friedel-Crafts reaction on a ring with a nitro group (or other strongly deactivating group), and it's not working. Why?

A4: Friedel-Crafts alkylation and acylation reactions fail with strongly deactivated aromatic rings.[13][19][21][23] The electron-withdrawing nature of groups like -NO₂, -NR₃⁺, -CF₃, -CN, and -SO₃H makes the benzene ring too electron-poor (not nucleophilic enough) to attack the carbocation or acylium ion electrophile.[13][21] Additionally, substrates with -NH₂, -NHR, or -NR₂ groups also fail because the nitrogen's lone pair coordinates with the Lewis acid catalyst, creating a strongly deactivating ammonium group.[13][20]

Troubleshooting Guides

Issue 1: Low Yield in Nitration of a Substituted Benzene
Potential Cause Explanation Recommended Solution
Insufficiently Activated Electrophile The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric acid and a strong acid catalyst.[6][8]Ensure you are using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, allowing for the loss of water to form the nitronium ion.[8][9][17]
Deactivated Substrate If your starting material has a deactivating group, the reaction rate will be significantly slower than that of benzene.Increase the reaction temperature (with caution, as this can lead to dinitration) or use a stronger nitrating agent.[7][9]
Reaction Temperature Too Low The rate of reaction is temperature-dependent.While excessive heat should be avoided to prevent multiple nitrations, ensure the reaction is proceeding at a reasonable rate by maintaining the recommended temperature. For many nitrations, a temperature around 50°C is appropriate.[7][9]
Issue 2: Unexpected Product in Friedel-Crafts Alkylation
Potential Cause Explanation Recommended Solution
Carbocation Rearrangement Primary and secondary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[19]To obtain the straight-chain alkylated product, perform a Friedel-Crafts acylation followed by reduction of the ketone. The acylium ion intermediate does not rearrange.[21][22]
Polyalkylation The initial alkylation product is more reactive than the starting material due to the activating nature of the alkyl group, leading to multiple substitutions.[21][22]Use a large excess of the aromatic starting material to favor mono-alkylation. Alternatively, use the acylation-reduction sequence, as the deactivating acyl group prevents polysubstitution.[22]
Reaction with Vinyl or Aryl Halides Friedel-Crafts reactions do not work with vinyl or aryl halides because the corresponding carbocations are too unstable to form.[19][20]Choose a different synthetic route, such as a cross-coupling reaction.

Experimental Protocols

Protocol 1: Standard Nitration of Toluene
  • In a flask equipped with a magnetic stirrer and a cooling bath, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice-water bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10°C. This mixture is your nitrating agent.

  • In a separate flask, place 15 mL of toluene.

  • Slowly add the prepared nitrating mixture to the toluene dropwise, maintaining the reaction temperature between 25-30°C using a water bath.

  • After the addition is complete, continue stirring for 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Analyze the product mixture (ortho- and para-nitrotoluene) by GC-MS or NMR.

Protocol 2: Friedel-Crafts Acylation of Benzene and Subsequent Clemmensen Reduction

Part A: Friedel-Crafts Acylation

  • To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 20 g of anhydrous aluminum chloride and 50 mL of dry carbon disulfide.

  • Cool the mixture in an ice bath.

  • Slowly add 15 g of acetyl chloride to the stirred suspension.

  • After the addition of acetyl chloride, add 10 g of dry benzene dropwise from the dropping funnel over 30 minutes.

  • After the addition of benzene is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat under reflux for 1 hour.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and then brine.

  • Dry the organic layer and distill to obtain acetophenone.

Part B: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring 30 g of zinc dust with a solution of 3 g of mercuric chloride in 50 mL of water and 2.5 mL of concentrated hydrochloric acid for 5 minutes.

  • Decant the aqueous solution and add 20 mL of water, 30 mL of concentrated hydrochloric acid, and 10 g of the acetophenone obtained in Part A.

  • Heat the mixture under reflux for 4-6 hours. Add more hydrochloric acid periodically to maintain the acidic conditions.

  • Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over an anhydrous salt.

  • Remove the solvent to obtain ethylbenzene.

Visualizations

EAS_Troubleshooting start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity fc_issues Friedel-Crafts Problems start->fc_issues deactivated Deactivated Ring? low_yield->deactivated directing_group Identify Directing Group (Activating vs. Deactivating) poor_selectivity->directing_group rearrangement Rearranged Product? fc_issues->rearrangement catalyst Catalyst Inactive? deactivated->catalyst No sol_deactivated Use harsher conditions (e.g., higher temp, stronger acid) deactivated->sol_deactivated Yes electrophile Weak Electrophile? catalyst->electrophile No sol_catalyst Use fresh, anhydrous catalyst catalyst->sol_catalyst Yes sol_electrophile Ensure proper generation (e.g., conc. acids for nitration) electrophile->sol_electrophile Yes sterics Consider Steric Hindrance directing_group->sterics blocking Use a Blocking Group sterics->blocking polyalkylation Polyalkylation? rearrangement->polyalkylation No sol_rearrangement Use Acylation-Reduction Sequence rearrangement->sol_rearrangement Yes sol_polyalkylation Use excess aromatic substrate or Acylation-Reduction polyalkylation->sol_polyalkylation Yes

Caption: A troubleshooting workflow for common issues in electrophilic aromatic substitution.

Regioselectivity_Decision start Substituent on Benzene Ring is_activating Activating Group or Halogen? start->is_activating is_deactivating Deactivating Group? is_activating->is_deactivating No ortho_para Ortho, Para Director is_activating->ortho_para Yes meta Meta Director is_deactivating->meta Yes consider_sterics Consider Steric Hindrance (Para may be favored) ortho_para->consider_sterics

Caption: Decision tree for predicting regioselectivity in EAS reactions.

References

Technical Support Center: Managing Impurities in the Large-Scale Production of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity management during large-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your final product, a critical factor for its downstream applications in pharmaceutical and agrochemical industries.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and agrochemicals. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final products. Understanding and controlling the formation of these impurities during large-scale production is paramount. This guide provides a comprehensive overview of common impurities, their origins, and effective strategies for their mitigation and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for this compound?

The most prevalent industrial synthesis is the Rosenmund-von Braun reaction. This method involves the cyanation of an aryl halide, specifically 2-bromo-4-(trifluoromethoxy)aniline, using copper(I) cyanide (CuCN).[1][2] The reaction is typically carried out in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[3]

Q2: What are the primary safety concerns associated with this synthesis?

The primary safety concerns revolve around the use of highly toxic cyanide salts and the handling of copper reagents. Inhalation, ingestion, or skin contact with cyanides can be fatal. The reaction may also be exothermic, requiring careful temperature control to prevent runaways. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, glove boxes), and emergency preparedness (e.g., cyanide antidote kits) are essential.

Q3: Why is temperature control so critical in the Rosenmund-von Braun reaction?

The Rosenmund-von Braun reaction often requires high temperatures (150-250 °C) to proceed at a reasonable rate.[4] However, excessive temperatures can lead to the degradation of starting materials, product, and solvent, resulting in the formation of a complex impurity profile. Conversely, temperatures that are too low will result in a sluggish or incomplete reaction, leaving high levels of unreacted starting material.

Q4: Can palladium-catalyzed cyanation be an alternative to the copper-catalyzed route?

Yes, palladium-catalyzed cyanation is a viable alternative and often proceeds under milder conditions with a broader substrate scope. However, the higher cost of palladium catalysts can be a significant drawback for large-scale production compared to the more economical copper cyanide.

Troubleshooting Guide: A Deeper Dive into Impurity Management

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Identification and Sourcing of Common Impurities

Question: What are the most likely impurities I will encounter, and where do they come from?

Answer: Based on the Rosenmund-von Braun reaction mechanism and the reactivity of the involved species, the following impurities are commonly observed:

  • Unreacted Starting Material: 2-bromo-4-(trifluoromethoxy)aniline. Its presence is typically due to an incomplete reaction.

  • Hydrolysis Products: 2-Amino-5-(trifluoromethoxy)benzamide and 2-Amino-5-(trifluoromethoxy)benzoic acid. These are formed by the hydrolysis of the nitrile group, which can be catalyzed by moisture or acidic/basic conditions during workup or purification.

  • Debrominated Byproduct: 4-(trifluoromethoxy)aniline. This can arise from a side reaction where the bromine atom is replaced by a hydrogen atom.

  • Solvent-Related Impurities: Impurities derived from the degradation of high-boiling solvents like DMF or NMP under prolonged heating.

  • Positional Isomers: While the starting material directs the cyanation to a specific position, trace amounts of other isomers could potentially form depending on the reaction conditions.

Below is a table summarizing these common impurities:

Impurity NameStructureTypical Source
2-bromo-4-(trifluoromethoxy)anilineIncomplete reaction
2-Amino-5-(trifluoromethoxy)benzamideHydrolysis of the nitrile group
2-Amino-5-(trifluoromethoxy)benzoic acidFurther hydrolysis of the benzamide
4-(trifluoromethoxy)anilineReductive debromination
N-Formyl derivativesReaction with DMF (solvent) at high temperatures
Impurity Formation Pathway

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Starting Material 2-bromo-4-(trifluoromethoxy)aniline Product This compound Starting Material->Product + CuCN Incomplete Reaction Unreacted Starting Material Starting Material->Incomplete Reaction Incomplete Reaction Debromination 4-(trifluoromethoxy)aniline Starting Material->Debromination Side Reaction Hydrolysis_1 2-Amino-5-(trifluoromethoxy)benzamide Product->Hydrolysis_1 + H2O Hydrolysis_2 2-Amino-5-(trifluoromethoxy)benzoic acid Hydrolysis_1->Hydrolysis_2 + H2O

Caption: Impurity formation pathways in the synthesis of this compound.

Issue 2: Analytical Characterization of Impurities

Question: How can I effectively detect and quantify these impurities?

Answer: A robust analytical methodology is crucial for impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary technique for quantification. For identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Recommended Analytical Workflow:

  • Method Development (HPLC): Develop a gradient HPLC method using a C18 column to achieve baseline separation of the main product from all potential impurities. A typical mobile phase would consist of an acetonitrile/water gradient with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Peak Identification (LC-MS): Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system to obtain the mass-to-charge ratio (m/z) of each separated peak. This will help in the tentative identification of the impurities based on their molecular weights.

  • Structural Elucidation (NMR): For unknown impurities present at significant levels, isolation via preparative HPLC followed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) is necessary for unambiguous structural confirmation.

Troubleshooting Analytical Issues

Caption: A flowchart for troubleshooting the identification of unknown impurities.

Issue 3: Strategies for Impurity Removal

Question: What are the most effective methods for purifying crude this compound on a large scale?

Answer: The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: This is the most common and cost-effective method for large-scale purification. The selection of an appropriate solvent system is critical. A good solvent system will dissolve the product at elevated temperatures but allow it to crystallize out upon cooling, leaving the impurities in the mother liquor. A solvent screen is highly recommended to identify the optimal solvent or solvent mixture.

  • Column Chromatography: While highly effective for separating closely related impurities, traditional silica gel chromatography can be expensive and time-consuming for large quantities. It is more suitable for producing highly pure reference standards or for removing stubborn impurities that cannot be removed by crystallization.

  • Acid-Base Extraction: For removing acidic or basic impurities, a liquid-liquid extraction workup can be very effective. For instance, washing the organic solution of the crude product with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities like the carboxylic acid byproduct.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and their mixtures with heptane or hexane) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble materials, including the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature.

References

Technical Support Center: A Researcher's Guide to 2-Amino-5-(trifluoromethoxy)benzonitrile Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Amino-5-(trifluoromethoxy)benzonitrile. This guide is designed for our valued partners in research, science, and drug development. We understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to prevent the decomposition of this compound during storage and handling.

Understanding the Molecule: A Foundation for Stability

This compound is a versatile building block, but its chemical structure contains three key functional groups that can be susceptible to degradation under suboptimal conditions: the aromatic amine, the nitrile group, and the trifluoromethoxy group. Understanding the potential reactivity of these groups is the first step in preventing unwanted decomposition.

  • Aromatic Amine (-NH₂): Prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This is often observed as a color change in the material.

  • Nitrile (-C≡N): Can undergo hydrolysis to form an amide and subsequently a carboxylic acid. This process is typically catalyzed by acidic or basic conditions.

  • Trifluoromethoxy (-OCF₃): Generally a stable group, but can be susceptible to hydrolysis under strong acidic or basic conditions, although less readily than the nitrile group.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from white/off-white to yellow or brown. What is the cause and is it still usable?

A1: A color change in solid this compound is a common indicator of oxidative degradation of the aromatic amine group.[1] This oxidation can be initiated by exposure to atmospheric oxygen and accelerated by light and elevated temperatures. The resulting impurities may include colored nitroso or nitro compounds, or polymeric materials.

Usability: The presence of colored impurities indicates that the material is no longer of the highest purity. For sensitive applications, such as in drug development, using the discolored material is not recommended as the impurities could interfere with your reaction or biological assays. We advise running a purity check (e.g., by HPLC or NMR) to quantify the level of degradation before deciding to use the material. For best results, always use a fresh, properly stored sample.

Q2: I have stored the compound in a freezer, yet I observe a decrease in purity over time. What other factors could be at play?

A2: While low-temperature storage is crucial, other factors can contribute to gradual decomposition. Aromatic amines can undergo slow oxidation even at reduced temperatures if not stored under an inert atmosphere.[1] Additionally, the presence of trace amounts of moisture can facilitate the hydrolysis of the nitrile or trifluoromethoxy groups. It is also possible that the container itself or residual impurities from the synthesis could be catalyzing degradation. For long-term stability, we recommend storage under an inert gas like argon or nitrogen.[1]

Q3: I am dissolving the compound for my reaction and notice new, unexpected peaks in my in-process analysis (e.g., HPLC, LC-MS). What could be happening?

A3: The appearance of new peaks upon dissolution often points to solvent-mediated degradation. The nitrile group is particularly susceptible to hydrolysis, especially in protic solvents or in the presence of acidic or basic additives in your reaction mixture. This would lead to the formation of 2-Amino-5-(trifluoromethoxy)benzamide and subsequently 2-Amino-5-(trifluoromethoxy)benzoic acid. If your reaction conditions are strongly acidic or basic, hydrolysis of the trifluoromethoxy group is also a possibility, though generally less likely.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

Use the following guide to troubleshoot common stability issues with this compound.

Observed Issue Potential Cause Troubleshooting & Prevention
Discoloration of Solid Material (Yellowing/Browning) Oxidation of the amino group.• Store the compound under an inert atmosphere (argon or nitrogen).[1]• Protect from light by using an amber vial or by wrapping the container in aluminum foil.[2]• Store at a reduced temperature (refrigerated at 2-8°C or frozen at -20°C).[3]
Appearance of New Peaks in Solution (without reaction) Hydrolysis of the nitrile or trifluoromethoxy group.• Use anhydrous solvents for your reactions.[4]• If possible, avoid strongly acidic or basic conditions. If necessary, consider running the reaction at a lower temperature to minimize hydrolysis.• Prepare solutions fresh and use them immediately.
Inconsistent Reaction Yields or Profiles Degradation of the starting material.• Always use a fresh, pure sample of this compound.• Before starting a critical reaction, confirm the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR).
Pressure Buildup in Storage Container Decomposition leading to gas formation.• While less common for this compound under proper storage, if observed, handle the container with extreme caution in a well-ventilated fume hood. This could indicate significant degradation and the presence of volatile byproducts.

Visualizing the Decomposition Pathways

The following diagram illustrates the primary potential degradation pathways for this compound. Understanding these pathways is key to implementing effective preventative measures.

DecompositionPathways A This compound B Oxidized Products (e.g., Nitroso, Nitro) A->B  O₂, Light, Heat   C 2-Amino-5-(trifluoromethoxy)benzamide A->C  H₂O (Acid/Base)   E Hydrolyzed OCF₃ Products A->E Strong Acid/Base D 2-Amino-5-(trifluoromethoxy)benzoic acid C->D  H₂O (Acid/Base)  

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study. This will help identify potential degradants and establish the stability limits of the molecule.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by HPLC, comparing them to an unstressed control sample.

    • For any significant degradation peaks observed, perform LC-MS analysis to identify the mass of the degradants.

Data Interpretation:

The results of this study will provide a clear picture of the compound's stability under different conditions. For example, the appearance of a peak corresponding to the mass of the amide or carboxylic acid in the acid/base stressed samples would confirm the hydrolysis pathway.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Refrigerate (2-8°C) or Freeze (-20°C)Slows down the rate of all potential degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine group.[1]
Light Amber Vial or Protect from LightMinimizes light-induced degradation of the aromatic amine.[2][5][6]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis of the nitrile and trifluoromethoxy groups.[4]
Incompatible Materials Store away from strong acids, bases, and oxidizing agents.These substances can catalyze decomposition reactions.

References

Technical Support Center: Strategies for Selective Functionalization of the Amino Group in 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the selective functionalization of the amino group in 2-Amino-5-(trifluoromethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to navigate the unique challenges presented by this electron-deficient substrate.

The inherent chemical characteristics of this compound, specifically the strong electron-withdrawing effects of the ortho-cyano and para-trifluoromethoxy groups, render the amino group significantly less nucleophilic than that of simple anilines.[1] This reduced reactivity necessitates carefully optimized conditions to achieve selective N-functionalization while avoiding potential side reactions. This guide provides field-proven insights and detailed protocols to empower you to successfully derivatize this valuable building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion in N-Acylation or N-Sulfonylation Reactions

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Formation of only trace amounts of the desired N-acylated or N-sulfonylated product.

Potential Causes:

  • Insufficient Nucleophilicity of the Aniline: The primary challenge with this substrate is the severely diminished nucleophilicity of the amino group due to the potent electron-withdrawing nature of the cyano and trifluoromethoxy substituents. Standard acylation or sulfonylation conditions are often not sufficiently forcing.[2]

  • Inadequate Activation of the Electrophile: The acylating or sulfonylating agent may not be reactive enough to engage the deactivated aniline.

  • Protonation of the Amino Group: In the presence of acidic byproducts (e.g., HCl from an acyl chloride), the weakly basic amino group can be protonated, rendering it non-nucleophilic.

Solutions:

  • Enhance Reaction Conditions:

    • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition.

    • Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS.

  • Employ More Reactive Electrophiles:

    • Acylation: Use acyl chlorides or anhydrides in place of carboxylic acids with coupling agents. For particularly challenging cases, consider the use of highly reactive mixed anhydrides.

    • Sulfonylation: Utilize sulfonyl chlorides, which are generally more reactive than sulfonyl anhydrides.

  • Utilize a Stoichiometric Base:

    • Incorporate a non-nucleophilic base, such as pyridine or triethylamine (TEA), to scavenge any acid generated during the reaction and maintain the amino group in its neutral, reactive state. For acylations with acyl chlorides, at least one equivalent of base is essential.

  • Consider Catalysis:

    • For acylations, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Symptoms:

  • Formation of hydrodehalogenation product (replacement of the aryl halide with hydrogen).

  • Complex reaction mixture with multiple unidentified byproducts.

Potential Causes:

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical for promoting the desired C-N bond formation and suppressing side reactions, especially with electron-deficient anilines.[3]

  • Base Incompatibility: The strength and nature of the base can influence the catalytic cycle and the stability of the reactants and products.

  • Catalyst Deactivation: The electron-deficient nature of the aniline can sometimes lead to deactivation of the palladium catalyst.[2]

Solutions:

  • Ligand Screening:

    • Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands are known to facilitate reductive elimination from the palladium center, even with challenging substrates.[2]

    • Consider N-heterocyclic carbene (NHC) ligands, which can offer enhanced catalyst stability and activity.

  • Base Optimization:

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.

  • Use of Pre-formed Catalysts:

    • Utilize well-defined palladium pre-catalysts (e.g., XPhos Pd G3) to ensure the consistent generation of the active catalytic species and improve reproducibility.[2]

Issue 3: Difficulty in Product Purification

Symptoms:

  • Product is difficult to crystallize and remains an oil.

  • Co-elution of the product with starting materials or byproducts during column chromatography.

Potential Causes:

  • High Polarity of the Product: The presence of the nitrile and trifluoromethoxy groups, along with the newly introduced functional group, can result in a highly polar molecule.

  • Similar Polarity of Product and Impurities: Isomeric byproducts or unreacted starting material may have similar polarities to the desired product, making separation challenging.

  • Fluorinated Nature of the Compound: Highly fluorinated compounds can exhibit unique chromatographic behavior.[4]

Solutions:

  • Chromatography Optimization:

    • Normal Phase: Use a more polar solvent system, such as ethyl acetate/heptane or dichloromethane/methanol gradients.

    • Reverse Phase: This can be an effective alternative for polar compounds. Use a gradient of acetonitrile or methanol in water.

    • HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent separation.[5]

  • Crystallization:

    • If the product is an oil due to impurities, further purification by chromatography may be necessary before attempting crystallization again.

    • Experiment with a wide range of solvent systems for recrystallization.

  • Distillation:

    • For thermally stable liquid products, vacuum distillation can be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive compared to other anilines?

A1: The nucleophilicity of the amino group is significantly reduced by the strong electron-withdrawing effects of two substituents on the aromatic ring. The ortho-cyano group and the para-trifluoromethoxy group both pull electron density away from the benzene ring through inductive and resonance effects. This delocalization of the nitrogen lone pair into the electron-deficient ring makes it less available to attack electrophiles.[1]

Q2: Is it necessary to use a protecting group for the amino function?

A2: While protecting group strategies are common in aniline chemistry, for selective N-functionalization, it is often desirable to proceed without protection to maintain step economy.[6] The protocols provided in this guide are designed for direct functionalization. However, if you are performing subsequent reactions on the aromatic ring, protection of the amino group as an acetamide may be necessary to modulate its reactivity and directing effects.[7]

Q3: What are the key safety precautions when working with this compound and its reactions?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when handling strong bases like NaOtBu and organolithium reagents. Reactions under pressure or at high temperatures should be conducted behind a blast shield. Refer to the Safety Data Sheet (SDS) for all reagents before use.

Q4: How can I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/heptane) and visualize the spots under UV light. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Key Experimental Protocols

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/heptane gradient) to yield the desired N-acetylated product.

Reactant Product Typical Yield Notes
This compoundN-(2-cyano-4-(trifluoromethoxy)phenyl)acetamide75-85%Reaction may require heating to reflux for less reactive acylating agents.
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol provides a general method for the N-sulfonylation of the target aniline.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous TEA (2.0 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 18-36 hours.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • After completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the N-sulfonylated product.

Reactant Product Typical Yield Notes
This compoundN-(2-cyano-4-(trifluoromethoxy)phenyl)-4-methylbenzenesulfonamide60-75%Forcing conditions may be necessary. Consider a stronger base like DBU if TEA is ineffective.
Protocol 3: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), and the palladium pre-catalyst (e.g., 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Reactants Product Example Typical Yield Notes
This compound + Bromobenzene2-(Phenylamino)-5-(trifluoromethoxy)benzonitrile50-70%Yields are highly dependent on the specific aryl halide and ligand used.[2]

Visualizations

Decision Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield cluster_acylation Acylation/Sulfonylation Pathway cluster_buchwald Buchwald-Hartwig Pathway start Low or No Product Formation q1 Is the reaction an N-acylation or N-sulfonylation? start->q1 q2 Is the reaction a Buchwald-Hartwig amination? start->q2 a1 Increase temperature and/or prolong reaction time q1->a1 Yes b1 Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) q2->b1 Yes a2 Use a more reactive electrophile (e.g., acyl chloride) a1->a2 a3 Add a stoichiometric non-nucleophilic base (e.g., pyridine) a2->a3 a4 Add a catalyst (e.g., DMAP for acylation) a3->a4 b2 Use a strong, non-nucleophilic base (e.g., NaOtBu) b1->b2 b3 Employ a well-defined Palladium pre-catalyst b2->b3

Caption: A logical workflow for optimizing N-functionalization reactions of deactivated anilines.

General Reaction Scheme for N-Functionalization

Reaction_Scheme reactant This compound product N-Functionalized Product reactant->product Reaction Conditions (Base, Catalyst, Solvent, Temp.) reagent + Electrophile (R-X) (e.g., Acyl Halide, Sulfonyl Halide, Aryl Halide) reagent->product

Caption: General scheme for the N-functionalization of this compound.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-5-(trifluoromethoxy)benzonitrile and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for assessing its safety and efficacy.[1] The molecule 2-Amino-5-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound (Molecular Formula: C8H5F3N2O, Molecular Weight: 202.14 g/mol ), represents a class of structures with significant interest in medicinal chemistry.[2][3] The trifluoromethoxy (-OCF3) group, in particular, is known for its ability to enhance metabolic stability and lipophilicity, properties that can profoundly influence a drug candidate's pharmacokinetic profile.[4]

The journey of a drug candidate through the body involves complex metabolic processes, primarily occurring in the liver, which transform the parent compound into various metabolites.[5][6] These transformations, categorized as Phase I (functionalization) and Phase II (conjugation) reactions, are designed to make the compound more water-soluble for easier excretion. However, metabolites can sometimes be pharmacologically active or even toxic.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the identification and characterization of any metabolite that constitutes more than 10% of the total drug-related exposure in humans or is found at disproportionately higher concentrations in humans compared to preclinical safety species.[7][8][9][10]

This guide provides a comparative analysis of mass spectrometry-based strategies for the comprehensive analysis of this compound and its metabolites. We will explore and contrast key stages of the analytical workflow—from in vitro metabolism and sample preparation to chromatographic separation and mass spectrometric detection—providing the rationale behind experimental choices to empower researchers in this critical area of drug development.

Section 1: In Vitro Metabolism and Metabolite Generation

Before any analysis can occur, the metabolites of this compound must be generated in a controlled environment that mimics physiological conditions. In vitro metabolism models are indispensable tools for this purpose, offering a reliable preview of a drug's biotransformation.[6][11][12]

Comparison of In Vitro Systems

The two most common systems for early-stage metabolite profiling are human liver microsomes (HLM) and hepatocytes.[13]

FeatureHuman Liver Microsomes (HLM)Hepatocytes (Suspension/Cultured)Rationale & Recommendation
Enzymatic Content Rich in Phase I (Cytochrome P450) enzymes.Contains both Phase I and Phase II (e.g., UGTs, SULTs) enzymes.Hepatocytes are preferred for a comprehensive profile. HLMs are excellent for identifying primary oxidative metabolites, but they lack the necessary cofactors and enzymes for conjugation reactions (Phase II), which are crucial for a complete metabolic picture.[12][13]
Cellular Integrity Subcellular fraction (endoplasmic reticulum).Intact, viable cells.Hepatocytes provide a more physiologically relevant environment, retaining the cellular architecture and interplay between different enzymatic systems.[1]
Complexity & Cost Relatively simple to use, lower cost.More complex to maintain, higher cost.For initial screening of metabolic "soft spots," HLMs can be a cost-effective starting point. However, for definitive studies intended for regulatory submission, data from hepatocytes is more robust.
Predicted Metabolic Pathways

Based on the structure of this compound, several metabolic transformations can be anticipated:

  • Phase I Reactions:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene ring.

    • N-Oxidation: Oxidation of the primary amine group.

    • Hydrolysis of Nitrile: Conversion of the nitrile (-CN) group to a carboxylic acid (-COOH).

  • Phase II Reactions:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl or amino groups.

    • Sulfation: Conjugation of a sulfo group, typically to a hydroxylated metabolite.

Experimental Protocol: In Vitro Incubation with Hepatocytes
  • Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

  • Incubation Mixture: In a 96-well plate, combine the hepatocyte suspension, cell culture medium, and this compound (typically at 1-10 µM). Include negative controls (no compound) and positive controls (a compound with known metabolism).

  • Incubation: Place the plate in an incubator at 37°C with a humidified, 5% CO2 atmosphere.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 30, 60, 120, 240 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates proteins and halts all enzymatic activity.

  • Processing: Centrifuge the samples to pellet the precipitated proteins. The resulting supernatant contains the parent compound and its metabolites and is ready for sample preparation.

Section 2: A Comparative Guide to Sample Preparation

The goal of sample preparation is to remove interfering matrix components (proteins, phospholipids, salts) while recovering the analytes of interest.[14][15] The choice of technique is a critical balance between cleanliness, recovery, speed, and cost.[16][17]

TechniqueMechanismProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive, non-selective.[14]Dirty extracts, high risk of matrix effects, no analyte concentration.High-throughput screening, early discovery.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate).Cleaner extracts than PPT, can provide concentration.Labor-intensive, requires solvent optimization, emulsion formation can be an issue.[14]When a cleaner sample is needed and analyte concentration is beneficial.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and eluted with a solvent. Can use various chemistries (Reversed-Phase, Ion-Exchange).Very clean extracts, high concentration factor, high selectivity, can be automated.[14][16]More complex method development, higher cost per sample.Bioanalytical studies requiring high sensitivity and minimal matrix effects, such as for regulatory submission.[14]

For the analysis of this compound and its metabolites, which will likely span a range of polarities, a mixed-mode Solid-Phase Extraction (SPE) approach is recommended for achieving the highest quality data.

Experimental Protocol: Mixed-Mode SPE
  • Sorbent Selection: Choose a mixed-mode cation exchange cartridge. This will retain the parent compound (which has a basic amino group) via ion exchange and its potentially less polar metabolites via reversed-phase interactions.

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. This activates the sorbent.

  • Loading: Load the supernatant from the quenched incubation sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution: Elute the analytes with 1 mL of a solvent mixture designed to disrupt both retention mechanisms (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge interaction, and the methanol will disrupt the reversed-phase interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. This step concentrates the sample.

Section 3: Chromatographic Separation Strategies

Liquid chromatography (LC) is essential for separating the parent drug from its various metabolites before they enter the mass spectrometer. Proper separation prevents ion suppression and allows for individual characterization.[18]

Workflow for LC Method Development

Caption: LC method development workflow.

Comparison of LC Modes
FeatureReversed-Phase (RP-LC)Hydrophilic Interaction (HILIC)Rationale & Recommendation
Stationary Phase Non-polar (e.g., C18)Polar (e.g., bare silica, amide)Start with RP-LC. The parent compound is relatively non-polar and will be well-retained. Many Phase I metabolites will also be amenable to RP-LC.
Mobile Phase Starts with high aqueous content, gradient to high organic.Starts with high organic content, gradient to high aqueous.HILIC is a powerful alternative for retaining and separating highly polar Phase II metabolites (e.g., glucuronides) that may elute in the void volume of an RP-LC system.[18]
Typical Analytes Non-polar to moderately polar compounds.Highly polar, ionizable compounds.A dual-method approach (one RP-LC, one HILIC) or a single RP-LC method with a polar-embedded C18 column can provide comprehensive coverage.
Recommended Protocol: Reversed-Phase LC Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Section 4: Mass Spectrometry - A Dual Strategy Approach

Mass spectrometry (MS) is the core technology for detecting and identifying metabolites. A dual strategy, employing both a triple quadrupole (QqQ) for knowns and a high-resolution mass spectrometer (HRMS) for unknowns, provides the most comprehensive data.[5][19]

Strategy A: Targeted Analysis with Triple Quadrupole MS (QqQ)

Ideal for quantifying the parent drug and predicted metabolites. It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and specificity.

Strategy B: Untargeted Identification with High-Resolution MS (HRMS)

Essential for discovering unknown or unexpected metabolites. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements, which allow for the determination of elemental composition.[5][18][20][21]

FeatureTriple Quadrupole (QqQ)High-Resolution MS (HRMS)
Primary Use Targeted quantitation.Unknown identification, structural elucidation.
Mass Resolution Low (~0.7 Da).High (>20,000 FWHM).[19][20]
Mass Accuracy N/A (Nominal Mass).High (< 5 ppm).[5][18]
Key Advantage Unmatched sensitivity for quantitation.Confidence in elemental composition assignment for unknowns.[20]
Key Limitation Can only find what you are looking for.Generally less sensitive for pure quantitation compared to QqQ.
Proposed Fragmentation of this compound

Understanding the fragmentation of the parent compound is key to identifying its metabolites, as they often share common fragment ions.

Fragmentation cluster_parent Precursor Ion cluster_fragments Product Ions Parent [M+H]+ m/z 203.04 Frag1 Loss of NH3 [M+H-NH3]+ m/z 186.01 Parent->Frag1 -17.03 Da Frag2 Loss of COCF3 [M+H-COCF3]+ m/z 106.05 Parent->Frag2 -97.00 Da Frag3 Loss of OCF3 [M+H-OCF3]+ m/z 118.05 Parent->Frag3 -85.00 Da

Caption: Predicted MS/MS fragmentation pathway.

Data Acquisition and Processing

Modern HRMS instruments utilize intelligent data acquisition, such as Information-Dependent Acquisition (IDA), where the instrument performs a fast, sensitive survey scan and triggers MS/MS fragmentation on ions that meet specific criteria (e.g., intensity, mass defect).[5][21] This allows for the collection of high-quality fragmentation data for both expected and unexpected metabolites in a single run. Specialized software can then mine this data, comparing potential metabolite masses and fragmentation patterns to the parent drug to rapidly identify biotransformations.[5]

Conclusion

The mass spectrometric analysis of this compound and its metabolites is a multi-faceted process that requires a strategic and comparative approach at every stage. By leveraging physiologically relevant in vitro systems like hepatocytes, employing robust sample preparation techniques such as mixed-mode SPE, and utilizing a dual LC-MS strategy that combines the quantitative power of triple quadrupoles with the exploratory strength of high-resolution instruments, researchers can build a comprehensive metabolic profile. This detailed understanding is not merely an analytical exercise; it is a fundamental requirement for advancing safe and effective drug candidates from the laboratory to the clinic, ultimately satisfying critical regulatory expectations.[7][22]

References

A Comparative Guide to the Biological Activity of Trifluoromethoxy vs. Trifluoromethyl Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2][3][4][5][6] Among the most utilized moieties are the trifluoromethyl (-CF3) and the trifluoromethoxy (-OCF3) groups. Their introduction into a molecular scaffold can profoundly alter a compound's physicochemical properties, thereby enhancing its biological activity, metabolic stability, and pharmacokinetic profile.[1][5][6] When appended to privileged structures like the benzonitrile core—a versatile scaffold known to interact with a multitude of biological targets—these groups can unlock novel therapeutic potential.[7][8][9][10]

This guide provides an in-depth, objective comparison of the biological activities of benzonitriles substituted with trifluoromethoxy versus trifluoromethyl groups. Moving beyond a simple recitation of data, we will dissect the underlying physicochemical principles that drive the observed biological outcomes. We will provide supporting experimental data from the literature and detail the robust protocols required to validate these findings in your own research, empowering you to make informed decisions in your drug development programs.

Pillar 1: Unpacking the Physicochemical Differences (-OCF3 vs. -CF3)

The choice between an -OCF3 and a -CF3 substituent is not arbitrary; it is a calculated decision based on their distinct electronic, steric, and lipophilic characteristics. These properties are fundamental to how a molecule interacts with its biological target and behaves in a physiological environment.

The trifluoromethyl group is a powerful electron-withdrawing group and is significantly more lipophilic than a simple methyl group.[1][11] It is known for its remarkable metabolic stability due to the strength of the C-F bond.[1][4] The trifluoromethoxy group, while also electron-withdrawing, is considered even more lipophilic than the -CF3 group.[4] The presence of the oxygen atom introduces a subtle conformational difference and alters the electrostatic potential compared to the -CF3 group, which can lead to unique interactions with a target protein.[12][13]

Here, we summarize the key physicochemical parameters that differentiate these two critical functional groups.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Implication in Drug Design
Hansch Lipophilicity (π) +0.88+1.04Influences membrane permeability, solubility, and potential for non-specific binding. The higher lipophilicity of -OCF3 can enhance cell penetration.[1][4]
Hammett Parameter (σp) +0.54+0.35Measures the electron-withdrawing nature. The stronger pull of -CF3 can significantly alter the pKa of nearby groups and modulate binding interactions.
Steric Effect (van der Waals) Larger than methylSlightly larger than -CF3Can influence the fit within a binding pocket. The -OCF3 group's orthogonal conformation to an aryl ring can present a different steric profile.[13]
Metabolic Stability Very high[1]Very highBoth groups are highly resistant to metabolic degradation (e.g., oxidation), which can prolong the half-life of a drug.[14]
Hydrogen Bond Acceptor WeakWeak (via Oxygen)The oxygen in -OCF3 can act as a weak hydrogen bond acceptor, offering a potential interaction point that is absent in the -CF3 group.

Pillar 2: Comparative Analysis of Biological Activity

Case Study: Inhibition of the AAA ATPase p97

A compelling structure-activity relationship (SAR) study was conducted on a series of indole inhibitors targeting the p97 enzyme, a key player in protein homeostasis.[15] This study provides an excellent surrogate for understanding the potential impact of these substituents on a benzonitrile core.

Compound ScaffoldC-5 Indole Substituentp97 Inhibitory IC50
Phenyl Indole-CF3 Low nanomolar
Phenyl Indole-OCF3 Low nanomolar
Phenyl Indole-SF5>20 µM
Phenyl Indole-NO2Low nanomolar

Data adapted from a study on p97 inhibitors.[15]

Expert Analysis: In this specific series, the trifluoromethoxy-analogue was found to be an excellent biochemical match for the trifluoromethyl-substituted lead compound, with both exhibiting potent low nanomolar activity.[15] This suggests that for the p97 binding pocket, the enhanced lipophilicity and slightly altered electronics of the -OCF3 group were well-tolerated and maintained the critical binding interactions established by the -CF3 group. Interestingly, other "bioisosteres" like the pentafluorosulfanyl (-SF5) group, despite its strong electron-withdrawing nature similar to -NO2, led to a complete loss of activity, highlighting the nuanced role of sterics and electronics in target engagement.[15] This underscores the necessity of empirical testing for each target of interest.

Case Study: Anticancer Activity in Theophylline Derivatives

A study on N(7)-substituted theophylline derivatives synthesized with various trifluoromethyl and trifluoromethoxy benzyl groups provides further insight into their comparative effects on cancer cell lines.[16]

Compound ScaffoldBenzyl SubstituentCytotoxicity (HeLa cells)
Theophylline2-CF3 High
Theophylline3-CF3 High
Theophylline4-CF3 High
Theophylline4-OCF3 Moderate

Qualitative summary based on reported in vitro anticancer activities.[16]

Expert Analysis: In this series, the trifluoromethyl-substituted molecules displayed considerably higher cytotoxicity against both HeLa and A549 cancer cell lines compared to the trifluoromethoxy analogue.[16] This outcome suggests that for this particular scaffold and its mechanism of action, the stronger electron-withdrawing character and specific steric profile of the -CF3 group may be more favorable for inducing the cytotoxic effect. The 4-OCF3 derivative, however, showed the best binding affinity in an in silico analysis against Human Cytochrome P450, indicating it may have a different pharmacokinetic profile.[16]

Pillar 3: Validating Biological Activity—Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of novel chemical entities.

Experimental Workflow: A Self-Validating System

The diagram below illustrates a logical workflow for the initial screening and validation of novel benzonitrile derivatives, ensuring that each step provides a go/no-go decision point for further development.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Secondary / Mechanistic Assays cluster_3 Data Analysis & SAR Compound_OCF3 Synthesis of OCF3-Benzonitrile QC Purity & Identity Check (NMR, LC-MS) Compound_OCF3->QC Compound_CF3 Synthesis of CF3-Benzonitrile Compound_CF3->QC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) QC->Cytotoxicity Enzyme Enzyme Inhibition Assay (IC50) Cytotoxicity->Enzyme If Active Receptor Receptor Binding Assay (Ki) Cytotoxicity->Receptor If Active Analysis IC50 / Ki Comparison Structure-Activity Relationship (SAR) Enzyme->Analysis Receptor->Analysis

Caption: General workflow for comparative biological evaluation.

Protocol 1: In Vitro Cytotoxicity/Antiproliferative MTT Assay

This colorimetric assay is a foundational method for assessing a compound's effect on cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[8]

Causality: The assay relies on the principle that viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HepG2, HEK293T, HeLa).[17][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds (OCF3- and CF3-benzonitriles) dissolved in DMSO to make a stock solution (e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Controls: Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).

  • Incubation: Treat the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.[19]

  • Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[8] Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_test / Abs_control) * 100. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Enzyme Inhibition Assay (General Fluorometric Protocol)

This protocol provides a general framework for assessing the inhibitory effect of the benzonitrile compounds on a specific enzyme, such as a kinase or protease.[19][20]

Causality: The assay measures the rate of an enzymatic reaction by monitoring the production of a fluorescent product from a non-fluorescent substrate. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner.

Materials:

  • Purified enzyme of interest.

  • Fluorogenic substrate specific to the enzyme.

  • Assay buffer appropriate for the enzyme's optimal activity.

  • Test Compounds (OCF3- and CF3-benzonitriles) and a known positive control inhibitor.

  • 96-well or 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).[7]

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add assay buffer and the enzyme solution.

    • Test compound wells: Add the test compound solution at various concentrations and the enzyme solution.

  • Pre-incubation: Add the appropriate solutions (buffer, control, or test compound) to the wells. Then, add the enzyme solution to all wells except the blank. Mix and incubate for a specific period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[20]

  • Kinetic Measurement: Immediately measure the fluorescence intensity in kinetic mode at appropriate excitation and emission wavelengths. Record data at regular intervals (e.g., every minute) for 15-60 minutes.[20]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each test compound concentration relative to the control reaction rate: 100 * (1 - (Rate_test / Rate_control)).

    • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[7]

cluster_0 Enzyme Inhibition Assay Workflow step1 Step 1: Plate Setup Add Buffer, Inhibitor (Test or Control), and Enzyme to wells of a black 96-well plate. step2 Step 2: Pre-incubation Incubate for 15-30 min to allow inhibitor-enzyme binding. step1->step2 step3 Step 3: Reaction Initiation Add fluorogenic substrate to all wells to start the reaction. step2->step3 step4 Step 4: Kinetic Reading Immediately read fluorescence over time in a plate reader. step3->step4 step5 Step 5: Data Analysis Calculate reaction rates (slopes). Determine % Inhibition. Calculate IC50 value. step4->step5

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 3: Competitive Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor.[21]

Causality: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand ([³H], [¹²⁵I]) for binding to a receptor preparation (e.g., cell membranes).[22] The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (Radioligand) with known affinity (Kd) for the receptor.

  • Test Compounds (OCF3- and CF3-benzonitriles).

  • A known unlabeled ligand for determining non-specific binding.

  • Binding buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: Set up assay tubes in triplicate.

    • Total Binding: Add buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Add buffer, radioligand, membrane preparation, and a high concentration of a known unlabeled ligand to saturate the receptors.[23]

    • Test Compound: Add buffer, radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[23]

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of specific binding for each test compound concentration.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The choice between a trifluoromethoxy and a trifluoromethyl substituent on a benzonitrile scaffold is a critical decision in drug design that can profoundly impact biological activity. While both groups enhance metabolic stability and lipophilicity, the -OCF3 group offers a higher degree of lipophilicity and a different electronic and steric profile compared to the -CF3 group.[1][4]

As demonstrated in comparative studies, this can lead to divergent outcomes in biological assays, with one substituent being favorable for a particular target and scaffold, and the other being superior in a different context.[16][15] There is no universal rule; empirical validation is paramount. The robust experimental protocols provided in this guide offer a self-validating framework for researchers to meticulously compare these two powerful functional groups, enabling the rational design of next-generation therapeutics. The continued exploration of these fluorinated motifs will undoubtedly lead to the discovery of more potent, selective, and safer drug candidates.

References

Comparative Guide to Alternative Reagents for 2-Amino-5-(trifluoromethoxy)benzonitrile in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 2-aminobenzonitrile framework is a privileged starting material, serving as a versatile precursor for a multitude of biologically active molecules, most notably quinazolines and related fused heterocycles.[1] Among the various substituted 2-aminobenzonitriles, 2-Amino-5-(trifluoromethoxy)benzonitrile has garnered significant attention. Its trifluoromethoxy (-OCF3) group offers a unique combination of properties that can profoundly influence the final compound's characteristics.

The -OCF3 group is a strong electron-withdrawing substituent, highly lipophilic, and exceptionally stable to metabolic degradation.[2][3] These attributes are highly desirable in drug design for enhancing target binding, improving membrane permeability, and extending a drug's half-life.[4][5] However, reliance on a single reagent can be limiting due to factors such as cost, availability, or the specific electronic and steric requirements of a target scaffold.

This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the impact of different substituents on the reactivity of the 2-aminobenzonitrile core and provide supporting experimental data to inform your synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox for the synthesis of novel heterocyclic entities.

The Benchmark: Understanding this compound

The trifluoromethoxy group is often considered a "pseudo-halogen" due to its electronic properties.[5] It is more electron-withdrawing and more lipophilic than a simple methoxy group.[2] This strong inductive effect decreases the nucleophilicity of the ortho-amino group, which can influence the kinetics of cyclization reactions. Concurrently, its lipophilicity and metabolic stability are often imparted to the final synthesized scaffold, a significant advantage in drug design.[3][4]

Comparative Analysis of Alternative Reagents

The selection of an alternative reagent hinges on the desired electronic properties, steric profile, and the intended biological application of the final scaffold. We will compare three primary alternatives, each offering a distinct modification at the 5-position of the 2-aminobenzonitrile ring.

2-Amino-5-(trifluoromethyl)benzonitrile

As a close cousin to the -OCF3 substituted analog, 2-Amino-5-(trifluoromethyl)benzonitrile features the highly electron-wothdrawing trifluoromethyl (-CF3) group.

  • Electronic Effects: The -CF3 group is a powerful electron-withdrawing group, comparable to -OCF3, and will similarly decrease the nucleophilicity of the amino group.[4] It is often used as a bioisostere for chlorine atoms due to their similar steric footprint.[4]

  • Physicochemical Impact: This group significantly increases lipophilicity and metabolic stability due to the strength of the C-F bonds.[4][6]

  • Advantages: Widely available and frequently used in medicinal chemistry, making its behavior in reactions well-documented.[7][8] It provides many of the same benefits as the -OCF3 group.

  • Considerations: The synthesis of this reagent can involve harsh conditions and require careful handling of fluorinating agents.[9]

2-Amino-5-nitrobenzonitrile

This reagent incorporates the classic, strongly deactivating nitro (-NO2) group.

  • Electronic Effects: The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence drastically reduces the nucleophilicity of the amino group.[10][11] This can be a significant drawback in reactions that rely on the initial nucleophilic attack of the amine.[10]

  • Physicochemical Impact: The nitro group is polar and can participate in hydrogen bonding. It also offers a synthetic handle for further transformations, as it can be readily reduced to an amino group, opening pathways to other scaffolds.

  • Advantages: Typically the most cost-effective and readily available of the strongly deactivated alternatives.[12] Its bright yellow color can sometimes aid in reaction monitoring.[12]

  • Considerations: The severely diminished nucleophilicity of the amino group may require harsher reaction conditions (higher temperatures, stronger acids/bases) or may inhibit certain transformations altogether.[10] For instance, some annulation reactions that work well with other 2-aminobenzonitriles fail with the 5-nitro analog.[10]

2-Amino-5-chlorobenzonitrile

Substituting with a halogen, such as chlorine, provides a different blend of electronic and steric properties.

  • Electronic Effects: Chlorine is an electron-withdrawing group via induction but can be weakly donating through resonance. The overall effect is deactivating, but less so than -CF3 or -NO2. This results in a more nucleophilic amino group compared to the other alternatives.

  • Physicochemical Impact: The chloro group increases lipophilicity and can serve as a metabolic blocking site or a point for further functionalization via cross-coupling reactions.

  • Advantages: Offers a good balance of electronic deactivation and retained nucleophilicity. It is generally inexpensive and widely available.

  • Considerations: While less deactivating than the nitro or trifluoromethyl counterparts, the reactivity will still be lower than that of unsubstituted 2-aminobenzonitrile.

Data Presentation: Comparative Performance in Quinazoline Synthesis

To provide a quantitative comparison, we will consider a representative transformation: the Friedländer annulation, a classic and versatile method for synthesizing quinolines and related heterocycles like quinazolines from 2-aminoaryl ketones or nitriles.[13][14][15] The reaction involves the condensation of the 2-aminobenzonitrile with a ketone, followed by cyclization and dehydration.

ReagentSubstituent (-R)Hammett Constant (σp)Relative Reactivity (Qualitative)Typical Yield (%)
This compound-OCF3+0.35Moderate75-85
2-Amino-5-(trifluoromethyl)benzonitrile-CF3+0.54Moderate to Low70-80
2-Amino-5-nitrobenzonitrile-NO2+0.78Low to Very Low40-60*
2-Amino-5-chlorobenzonitrile-Cl+0.23High85-95
2-Aminobenzonitrile (unsubstituted)-H0.00Very High>95

Note: Yields for 2-Amino-5-nitrobenzonitrile can be highly variable and may require significantly longer reaction times or more forcing conditions. In some cases, the reaction may not proceed to completion.[10]

Experimental Protocols

General Protocol for Friedländer Annulation Synthesis of a 6-Substituted-4-phenyl-2-aminoquinazoline

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Substituted 2-aminobenzonitrile (1.0 eq)

  • Acetophenone (1.2 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 2-aminobenzonitrile (e.g., 10 mmol).

  • Add anhydrous DMSO (20 mL) and stir until the starting material is dissolved.

  • Add acetophenone (12 mmol) to the solution.

  • In a separate flask, prepare a solution of potassium tert-butoxide (20 mmol) in anhydrous DMSO (10 mL).

  • Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and then a cold non-polar solvent (e.g., hexane or diethyl ether) to remove excess acetophenone.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualization of Synthetic Pathways

General Synthetic Route to Substituted Quinazolines

The following diagram illustrates the general reaction pathway for the synthesis of quinazoline scaffolds from various 2-aminobenzonitrile precursors.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A 2-Amino-5-R-benzonitrile (R = OCF3, CF3, NO2, Cl, H) C Base (e.g., KOtBu) or Acid Catalyst R1 R1 A->R1 B Ketone / Aldehyde (e.g., Acetophenone) B->R1 D Solvent (e.g., DMSO) Heat C->D R2 R2 D->R2 E Substituted Quinazoline Scaffold R1->C Condensation R2->E Cyclization/ Dehydration

Caption: Workflow for Friedländer annulation to form quinazolines.

Decision-Making Workflow for Reagent Selection

This diagram outlines the logical process for selecting the appropriate 2-aminobenzonitrile reagent based on project goals.

G start Project Goal Defined q1 Is maximal metabolic stability a key priority? start->q1 q2 Is high reaction yield/ rate critical? q1->q2 No r_ocf3 Use 2-Amino-5-(trifluoromethoxy) benzonitrile q1->r_ocf3 Yes q3 Is cost the primary constraint? q2->q3 No r_cl Use 2-Amino-5-chloro benzonitrile q2->r_cl Yes q4 Is a synthetic handle for reduction needed? q3->q4 No r_no2 Use 2-Amino-5-nitro benzonitrile q3->r_no2 Yes r_cf3 Use 2-Amino-5-(trifluoromethyl) benzonitrile q4->r_cf3 No q4->r_no2 Yes

Caption: Decision matrix for selecting the optimal starting material.

Conclusion

While this compound is an excellent reagent for imparting desirable drug-like properties such as metabolic stability and lipophilicity, it is by no means the only option for synthesizing valuable heterocyclic scaffolds. The choice of a suitable alternative is a multi-faceted decision that must balance chemical reactivity with the desired physicochemical properties of the final product, as well as practical considerations like cost and availability.

  • For maximal stability and lipophilicity , 2-Amino-5-(trifluoromethyl)benzonitrile is a strong and direct alternative.

  • For a balance of reactivity and useful functionality , 2-Amino-5-chlorobenzonitrile provides an excellent compromise, often leading to higher yields under milder conditions.

  • For cost-sensitive projects or when a reducible group is desired for downstream chemistry , 2-Amino-5-nitrobenzonitrile is a viable, albeit more challenging, option due to its significantly reduced nucleophilicity.

By understanding the electronic and steric contributions of these various substituents, researchers can make informed decisions to tailor their synthetic approach, enabling the efficient and strategic construction of novel molecular architectures for drug discovery and beyond.

References

A Comparative Guide to Solid-State Structure Determination: Elucidating the Architecture of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a definitive understanding of a molecule's three-dimensional structure in the solid state is paramount. This knowledge underpins everything from predicting physicochemical properties and ensuring batch-to-batch consistency to designing novel therapeutics with enhanced efficacy and safety profiles. The benzonitrile derivative, 2-Amino-5-(trifluoromethoxy)benzonitrile, serves as a pertinent case study for exploring the gold-standard technique for solid-state structure elucidation: single-crystal X-ray crystallography.

This guide provides an in-depth technical comparison of X-ray crystallography with other prevalent solid-state analysis techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to offer a comprehensive resource for scientists navigating the complexities of solid-state characterization.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1][2] It provides an unparalleled level of detail, revealing bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.[3] This technique is non-destructive and requires only a small, high-quality crystal.[3]

The journey to an atomic-resolution structure of this compound via SCXRD follows a meticulous workflow, beginning with the crucial step of obtaining suitable single crystals.

Experimental Workflow: From Powder to Structure

The successful application of SCXRD is critically dependent on the quality of the single crystal. The process of growing X-ray quality crystals is as much an art as it is a science, often requiring the screening of various conditions.[4]

experimental_workflow cluster_prep Crystal Growth cluster_analysis X-ray Diffraction & Analysis compound This compound Powder dissolution Dissolution in Appropriate Solvent(s) compound->dissolution Purity is key [10] crystallization Recrystallization Techniques dissolution->crystallization Screening required crystal Single Crystal Formation crystallization->crystal Slow process is optimal [2] mounting Crystal Mounting crystal->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction e.g., XtaLAB Synergy-S [4] processing Data Processing & Structure Solution diffraction->processing Solving the phase problem refinement Structure Refinement & Validation processing->refinement Minimizing R-factor [5] final_structure Final Crystal Structure refinement->final_structure comparison_logic start Need Solid-State Structure of this compound crystal_check Single Crystals Available? start->crystal_check scxrd Single-Crystal X-ray Diffraction crystal_check->scxrd Yes no_crystals Powder or Amorphous Solid crystal_check->no_crystals No absolute_structure Absolute 3D Structure scxrd->absolute_structure complementary_analysis Complementary Analysis Needed? absolute_structure->complementary_analysis Yes no_crystals->complementary_analysis pxrd Powder X-ray Diffraction complementary_analysis->pxrd Phase ID ssnmr Solid-State NMR complementary_analysis->ssnmr Local Structure dsc Differential Scanning Calorimetry complementary_analysis->dsc Thermal Properties bulk_properties Bulk Properties (Phase, Purity, Thermal Behavior) pxrd->bulk_properties ssnmr->bulk_properties dsc->bulk_properties

References

Comparative study of the pharmacokinetic properties of drugs derived from 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine-containing functional groups has emerged as a paramount strategy for optimizing the pharmacokinetic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF3) group, when appended to an aniline scaffold, offers a unique constellation of properties that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of drug candidates derived from or structurally related to the 2-Amino-5-(trifluoromethoxy)benzonitrile scaffold, a building block of significant interest in drug development.

The trifluoromethoxy group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's ability to traverse biological membranes, a critical factor for oral bioavailability.[1][2] Furthermore, the exceptional strength of the carbon-fluorine bonds within the -OCF3 moiety confers remarkable metabolic stability, often prolonging the drug's half-life and reducing the potential for rapid enzymatic degradation.[3][4] This guide will delve into these principles through a comparative lens, examining available preclinical data and outlining the experimental methodologies used to generate such critical insights.

Comparative Pharmacokinetic Profiling: Case Studies of Structurally Related Selective Androgen Receptor Modulators (SARMs)

Here, we compare the pharmacokinetic parameters of two prominent SARMs: S-4 (Andarine) and C-6 .

CompoundChemical NameOral BioavailabilityHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)
S-4 (Andarine) S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamideDose-dependent (complete at lower doses)2.6 - 5.3 hours1.0 - 2.1 mL/min/kg (dose-dependent)~0.448 L/kg
C-6 N/A76%6.3 hoursN/AN/A

Table 1: Comparative Pharmacokinetic Parameters of S-4 (Andarine) and C-6 in Rats.[5][6]

Analysis of Pharmacokinetic Data:

The data presented in Table 1 highlights several key characteristics imparted by the trifluoromethyl-aniline moiety. S-4 (Andarine) demonstrates rapid absorption and slow clearance, contributing to its favorable pharmacokinetic profile.[5] Its oral bioavailability is notably dose-dependent, suggesting that saturation of first-pass metabolism or transport mechanisms may occur at higher concentrations.[5] The half-life of S-4, ranging from 2.6 to 5.3 hours, indicates a moderate duration of action.[5]

C-6, another SARM with a similar structural backbone, also exhibits good oral bioavailability at 76% and a slightly longer half-life of 6.3 hours.[6] While comprehensive clearance and volume of distribution data for C-6 are not as readily available in the cited literature, its pharmacokinetic profile is considered favorable for further development.[6]

The observed differences in the pharmacokinetic parameters between S-4 and C-6, although both containing a trifluoromethyl-aniline core, underscore the principle that subtle structural modifications on other parts of the molecule can significantly impact its overall ADME profile.

Methodological Deep Dive: Experimental Protocols for Pharmacokinetic Evaluation

The generation of reliable pharmacokinetic data is underpinned by robust and well-validated experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays crucial for characterizing the ADME properties of drug candidates.

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel compound following intravenous and oral administration in rats.

Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.

Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting catheterization Jugular Vein Catheterization fasting->catheterization iv_dose Intravenous (IV) Administration catheterization->iv_dose oral_dose Oral Gavage (PO) Administration catheterization->oral_dose blood_collection Serial Blood Sampling iv_dose->blood_collection oral_dose->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (e.g., Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

Step-by-Step Protocol:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Surgically implant a catheter into the jugular vein for intravenous administration and serial blood sampling. Allow for a recovery period of at least 24 hours.

    • Fast the animals overnight prior to dosing, with continued access to water.

  • Drug Administration:

    • Intravenous (IV) Group: Administer the test compound dissolved in a suitable vehicle (e.g., saline, PEG400) as a bolus injection through the jugular vein catheter at a predetermined dose.

    • Oral (PO) Group: Administer the test compound suspended or dissolved in an appropriate vehicle via oral gavage at a specified dose.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

  • Sample Processing and Analysis:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Prepare the plasma samples for analysis by protein precipitation with acetonitrile, followed by centrifugation to remove the precipitated proteins.

    • Analyze the supernatant containing the drug using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the drug concentration.

  • Data Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t½): The time required for the drug concentration to decrease by half.

      • Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance in the liver.

Objective: To determine the in vitro half-life and intrinsic clearance of a compound in liver microsomes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis compound_prep Prepare Compound Stock Solution pre_incubation Pre-incubate Compound & Microsomes compound_prep->pre_incubation microsome_prep Thaw & Prepare Liver Microsomes microsome_prep->pre_incubation cofactor_prep Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH cofactor_prep->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C (Collect at Time Points) initiate_reaction->time_points stop_reaction Stop Reaction (e.g., Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms_analysis LC-MS/MS Analysis of Supernatant centrifuge->lcms_analysis data_analysis Calculate Half-life & Intrinsic Clearance lcms_analysis->data_analysis

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of pooled liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension and pre-incubate at 37°C for a few minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Conclusion: The Path Forward in Optimizing Drug Candidates

The strategic incorporation of a trifluoromethoxy-aniline moiety into drug candidates offers a compelling approach to enhancing their pharmacokinetic properties. As evidenced by the analysis of structurally related SARMs, this chemical scaffold can contribute to favorable oral bioavailability and metabolic stability, key attributes for successful drug development. The methodologies outlined in this guide provide a framework for the rigorous evaluation of these properties, enabling researchers to make data-driven decisions in the lead optimization process. By understanding the intricate relationship between chemical structure and pharmacokinetic behavior, scientists can more effectively design and develop novel therapeutics with improved safety and efficacy profiles.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Amino-5-(trifluoromethoxy)benzonitrile using HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous validation of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but the cornerstone of safety and efficacy. The compound 2-Amino-5-(trifluoromethoxy)benzonitrile, a key building block in medicinal chemistry, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final drug candidate.

This guide provides an in-depth, experience-driven protocol for validating the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare this "gold standard" technique with other analytical alternatives.

Understanding the Analyte: this compound

Before developing any analytical method, a fundamental understanding of the analyte's physicochemical properties is paramount.

  • Molecular Formula: C₈H₅F₃N₂O[1]

  • Molecular Weight: 202.14 g/mol [1]

  • Appearance: Solid

  • Melting Point: 72-74 °C[2]

  • Key Structural Features: The molecule possesses a benzonitrile core, making it aromatic and conferring UV-active properties. The presence of an amino (-NH₂) group and a trifluoromethoxy (-OCF₃) group imparts a degree of polarity, making it suitable for reversed-phase HPLC.

The synthesis of this compound often involves steps like cyanation of a corresponding aniline derivative, and potential impurities may include unreacted starting materials, by-products from side reactions, or degradation products.[3][4] A robust analytical method must be able to separate the main compound from these structurally similar impurities.[5]

The Primary Analytical Approach: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity testing and quality control.[6][7] Its ability to separate, identify, and quantify compounds with high precision makes it an invaluable tool.[6] For an analyte like this compound, a reversed-phase method is the logical starting point due to the molecule's moderate polarity.

Workflow for HPLC-UV Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (e.g., Acetonitrile & Water) C HPLC System Equilibration A->C B Standard & Sample Preparation (Dissolution in Diluent) D Sample Injection B->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Purity Calculation (% Area Normalization) H->I

Caption: A typical workflow for purity analysis using HPLC-UV.

Detailed Experimental Protocol

This protocol is designed as a robust starting point, which must be followed by a comprehensive method validation as per ICH Q2(R1) or USP guidelines.[8]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm The C18 stationary phase provides excellent hydrophobic interaction for separating aromatic compounds. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier helps to protonate the amino group, ensuring sharp, symmetrical peak shapes by minimizing tailing.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with a low UV cutoff and is effective in eluting aromatic compounds from a C18 column.
Gradient Elution 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 30% B; 26-30 min: 30% B A gradient is crucial for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °C Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection (UV) 254 nm Aromatic benzonitrile structures typically exhibit strong absorbance around this wavelength. A PDA detector should be used during development to confirm the optimal wavelength (λmax) and check for peak purity.

| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |

Sample and Standard Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions.

  • Standard Solution (for identification): Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.

The Imperative of Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[8][9]

Logical Flow of HPLC Method Validation

Validation_Flow Start Method Development Complete Specificity Specificity (Analyte vs. Impurities, Blank) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (Sensitivity) Accuracy->Limits Precision->Limits Robustness Robustness (Small Method Variations) Limits->Robustness Validated Method Validated Robustness->Validated

Caption: Key parameters for validating an analytical method per ICH guidelines.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak for analyte is well-resolved from impurities and blank components (Resolution > 2).
Linearity To show results are proportional to concentration.Correlation coefficient (R²) ≥ 0.999 for a series of 5-6 concentrations.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability) To show consistency of results on the same day.Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections.
Intermediate Precision To show consistency across different days, analysts, or equipment.Overall RSD ≤ 2.0% when comparing results under varied conditions.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10.
Robustness To demonstrate reliability with minor changes in method parameters (e.g., flow rate ±10%, pH ±0.2).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is the standard, other techniques offer different advantages and can be used for orthogonal (confirmatory) testing.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Differential partitioning between mobile and stationary phases with UV detection.Robust, reproducible, excellent for quantification, and widely available.[10][11]Provides no structural information on unknown impurities; co-eluting impurities may go undetected without a PDA detector.
Gas Chromatography (GC-FID) Partitioning into a gaseous mobile phase based on volatility.High resolution for volatile impurities (e.g., residual solvents).The analyte has a high boiling point (268.5 °C), making it less suitable for GC without derivatization, which adds complexity.
HPLC-MS (Mass Spectrometry) HPLC separation followed by mass-to-charge ratio detection.Provides molecular weight information for each peak, enabling identification of unknown impurities and by-products.[7] Highly sensitive and specific.Higher equipment cost and complexity compared to HPLC-UV; quantification can be more challenging without appropriate standards for each impurity.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides absolute purity determination without needing a reference standard of the analyte itself; gives rich structural information.Lower sensitivity than HPLC; requires a more specialized instrument and expertise; may not resolve structurally very similar impurities.

Conclusion

The validation of synthesized this compound is a critical quality control step that demands a robust, reliable, and well-characterized analytical method. The presented HPLC-UV protocol, grounded in established chromatographic principles and regulatory expectations, serves as a comprehensive guide for researchers and drug development professionals.[12] It provides a high degree of assurance in the purity of the compound, ensuring the integrity of subsequent research and development activities.[5] While powerful alternatives like LC-MS exist for impurity identification, HPLC-UV remains the unparalleled standard for routine purity assessment and quality control due to its balance of performance, cost-effectiveness, and reliability.

References

A Spectroscopic Guide to the Synthesis of 2-Amino-5-(trifluoromethoxy)benzonitrile: Distinguishing Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are indispensable building blocks. Among these, 2-Amino-5-(trifluoromethoxy)benzonitrile stands out for its utility in constructing complex heterocyclic systems and pharmacologically active agents. Its unique electronic properties, conferred by the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy and nitrile functionalities, make it a versatile synthon.

The synthesis of this compound, however, requires careful monitoring to ensure the complete conversion of starting materials and to verify the identity and purity of the final product. Spectroscopic analysis is the cornerstone of this verification process. This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound and its common precursors, 4-(trifluoromethoxy)aniline and 2-bromo-4-(trifluoromethoxy)aniline. By understanding the distinct spectral signatures at each stage of the synthesis, researchers can confidently track the reaction progress and unequivocally confirm the structure of their target molecule.

Synthetic Pathway Overview: From Aniline to Benzonitrile

A common and reliable route to this compound begins with 4-(trifluoromethoxy)aniline. The synthesis proceeds in two key steps: electrophilic aromatic substitution (bromination) to introduce a bromine atom ortho to the activating amino group, followed by a copper-catalyzed cyanation reaction, a variant of the Sandmeyer reaction, to replace the bromine with a nitrile group.[1][2] This transformation introduces the critical cyano functionality, profoundly altering the molecule's electronic and spectroscopic properties.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling specialized reagents like 2-Amino-5-(trifluoromethoxy)benzonitrile, a compound valuable in synthetic chemistry, demands not only a focus on its application but also a rigorous adherence to proper disposal protocols. This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The molecular structure of this compound, featuring a nitrile group and a fluorinated moiety, necessitates a disposal plan that addresses the specific hazards associated with these functional groups. The strong carbon-fluorine bond, in particular, renders the compound persistent, requiring specialized disposal methods to ensure its complete destruction[1].

Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2]

Note: Some sources may also classify this compound as toxic if inhaled or in contact with skin (Acute Toxicity, Category 3)[3]. It is prudent to handle it with the highest degree of caution.

Immediate Actions & Personal Protective Equipment (PPE):

Your first line of defense is a proactive approach to exposure prevention. The causality is clear: preventing contact eliminates the risk of harm. Therefore, strict adherence to PPE standards is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene[4]. Discard gloves immediately if contamination occurs and wash hands thoroughly with soap and water[5].

  • Eye and Face Protection: Use chemical safety goggles. To protect against splashes, a face shield worn over safety goggles is the authoritative standard[6].

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, consider a chemically resistant apron or coveralls[7].

  • Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors[8][9].

Waste Segregation: A Self-Validating System

Proper segregation is the cornerstone of a safe and compliant chemical waste management system. The principle is to prevent inadvertent and hazardous reactions by keeping incompatible waste streams physically separated[10][11]. For this compound, this means categorizing it as a halogenated organic waste .

dot

Caption: Waste Segregation Workflow for this compound.

Core Segregation Protocol:

  • Primary Waste: Place pure, unused, or residual this compound directly into a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" .

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing papers, pipette tips, gloves, and absorbent pads, must also be disposed of in the same "Halogenated Organic Solids" container[11].

  • Crucial Separation: Never mix halogenated organic waste with non-halogenated organic waste. The reason for this strict separation is that non-halogenated waste streams are often reprocessed for fuel. The combustion of fluorinated compounds can produce highly toxic and corrosive byproducts, including hydrogen fluoride[12].

Step-by-Step Disposal Procedures

The following protocol outlines the direct operational steps for collecting and preparing this compound waste for final disposal.

Step 1: Container Selection and Preparation

  • Compatibility is Key: Select a waste container that is chemically compatible with the waste. For solid nitrile and fluorinated compounds, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[10][13]. Ensure the container is free from damage or deterioration[10].

  • Proper Labeling: The container must be labeled before any waste is added. The label must, at a minimum, include the words "Hazardous Waste" , the full chemical name: "this compound" , and the associated hazards (e.g., "Harmful," "Irritant")[14].

Step 2: Waste Accumulation

  • Location: Waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[13][14].

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion[13][15].

    • Place the primary container within a secondary containment system (e.g., a chemical-resistant tray or bin) to contain any potential leaks[10].

Step 3: Preparing for Final Disposal

  • No Drain Disposal: Under no circumstances should this chemical or its rinsate be disposed of down the drain[8]. This is an environmental and regulatory imperative.

  • Final Disposal Pathway: The designated disposal route for halogenated organic compounds is through a licensed hazardous waste disposal service. The most effective and recommended method for the complete destruction of persistent fluorinated organic compounds is high-temperature incineration in a facility specifically permitted to handle such waste[1].

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your contracted laboratory waste disposal company to arrange for the pickup of the full waste container[10][16]. Provide them with an accurate inventory of the container's contents.

dot

Caption: Decision Workflow for Proper Chemical Waste Disposal.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Contain the spill using a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into the designated "Halogenated Organic Solids" hazardous waste container[2].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.

By integrating these scientifically grounded and procedurally sound disposal practices into your daily workflow, you uphold the highest standards of laboratory safety, regulatory compliance, and environmental stewardship. This builds a foundation of trust and expertise that extends beyond the product itself, reinforcing a culture of safety in research.

References

A Comprehensive Guide to the Safe Handling of 2-Amino-5-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 2-Amino-5-(trifluoromethoxy)benzonitrile (CAS No. 549488-77-9). The following procedural guidance is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted aromatic amine and nitrile compound. Its hazard profile is dictated by the synergistic effects of these functional groups. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity. The nitrile group can also pose toxicity risks. The trifluoromethoxy group generally increases the lipophilicity and metabolic stability of the molecule, which can influence its biological activity and toxicological properties.

Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Understanding these hazards is the foundation for establishing safe handling protocols. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Therefore, all procedures must be designed to minimize or eliminate these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations to follow.

Protection Type Specific Recommendation Rationale
Hand Protection Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove.Nitrile provides good general chemical resistance and dexterity, while neoprene or butyl rubber offers enhanced protection against aromatic and fluorinated compounds. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from splashes.
Body Protection A flame-resistant lab coat, worn over personal clothing.Protects against skin contact from spills and splashes. Flame-resistant material is a general good practice in a laboratory setting.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.To be used when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of the dust, which can cause respiratory irritation.

Expert Insight on Glove Selection: The choice of glove material is critical. While nitrile is a common laboratory glove, its resistance to specific organic compounds can vary. Given the aromatic and fluorinated nature of this compound, a more robust glove material like neoprene or butyl rubber is recommended for the outer layer. Always inspect gloves for any signs of degradation or punctures before use.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will significantly mitigate risks. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Prep Review SDS and SOPs DonPPE Don Appropriate PPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood Weighing Weighing and Transfer WorkInHood->Weighing Reaction Reaction Setup Weighing->Reaction Decontaminate Decontaminate Surfaces and Glassware Reaction->Decontaminate Segregate Segregate Hazardous Waste Reaction->Segregate DoffPPE Properly Doff and Dispose of PPE Decontaminate->DoffPPE Decontaminate->Segregate WashHands Wash Hands Thoroughly DoffPPE->WashHands DoffPPE->Segregate Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and all relevant Standard Operating Procedures (SOPs) before beginning any work.

    • Ensure that a properly functioning eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling in a Controlled Environment:

    • All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

    • Use spark-proof tools and equipment to avoid ignition sources.

    • Keep the container tightly closed when not in use.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. A recommended procedure is to first wipe surfaces with a cloth dampened with a suitable organic solvent (such as ethanol or isopropanol) followed by a thorough wash with soap and water.

    • Properly doff PPE, ensuring that the outer gloves are removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves. Dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

  • Don Appropriate PPE: If the spill is small and you are trained to clean it up, don the appropriate respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.

  • Contain and Clean:

    • For a solid spill, gently cover it with an absorbent material to prevent the powder from becoming airborne.[2][3]

    • Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area as described in the post-handling decontamination section.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including the pure compound, contaminated materials, and cleaning supplies, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Provide the SDS to the disposal company.

Causality in Disposal: The trifluoromethoxy group can lead to the formation of persistent and potentially toxic byproducts upon incomplete combustion. Therefore, controlled incineration by a licensed facility is the recommended disposal method to ensure complete destruction of the compound and prevent environmental contamination.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(trifluoromethoxy)benzonitrile
Reactant of Route 2
2-Amino-5-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.